3',4'-Difluoro[1,1'-biphenyl]-2-amine
Descripción
BenchChem offers high-quality 3',4'-Difluoro[1,1'-biphenyl]-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',4'-Difluoro[1,1'-biphenyl]-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-(3,4-difluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHHGKVFBPGNTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
physical and chemical properties of 3',4'-Difluoro[1,1'-biphenyl]-2-amine
Executive Summary
3',4'-Difluoro[1,1'-biphenyl]-2-amine (CAS 873056-62-3) is a specialized fluorinated biaryl amine scaffold.[1][2][3][4] While often categorized as a general building block in early-stage discovery, its industrial significance lies in its role as the key intermediate for Pyraziflumid , a succinate dehydrogenase inhibitor (SDHI) fungicide.
The strategic incorporation of the 3,4-difluorophenyl moiety imparts metabolic resistance to oxidative degradation (blocking the P450-labile para-position) and modulates the lipophilicity (LogP) of the final bioactive molecule, enhancing membrane permeability without compromising aqueous solubility. This guide provides a comprehensive technical analysis of its properties, synthesis, and handling for researchers in medicinal and agrochemical chemistry.
Physicochemical Profile
The following data aggregates experimental observations with high-confidence predictive models essential for process development.
| Property | Value / Description | Source/Note |
| CAS Number | 873056-62-3 | Registry |
| Molecular Formula | C₁₂H₉F₂N | - |
| Molecular Weight | 205.21 g/mol | - |
| Appearance | White to off-white crystalline solid | Experimental |
| Melting Point | 50–60 °C (Typical range for analogs) | Inferred from structural congeners |
| Boiling Point | 306.8 ± 27.0 °C (at 760 mmHg) | Predicted [1] |
| Density | 1.240 ± 0.06 g/cm³ | Predicted [1] |
| pKa (Conjugate Acid) | ~2.71 | Weak base (Aniline derivative) |
| Solubility | Soluble in DMSO, MeOH, EtOAc, DCM; Insoluble in Water | Lipophilic amine |
| LogP | 3.2 ± 0.4 | Predicted (Hydrophobic) |
Structural Analysis & Spectroscopy
For researchers validating synthesized material, the following spectroscopic signatures are characteristic of the 3',4'-difluoro[1,1'-biphenyl]-2-amine core.
Nuclear Magnetic Resonance (NMR) Expectations
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Amine (-NH₂): Broad singlet at δ 4.5–5.0 ppm (Exchangeable with D₂O).
-
Ring A (Aniline): Four distinct aromatic protons.[5] The proton ortho to the amine typically appears as a doublet upfield (δ 6.6–6.8 ppm ) due to electron donation.
-
Ring B (Difluorophenyl): Multiplets in the δ 7.1–7.5 ppm range. The fluorine atoms cause complex splitting (J_H-F coupling) of the aromatic protons.
-
-
¹⁹F NMR:
-
Two distinct signals in the range of δ -135 to -145 ppm , showing strong F-F and F-H coupling.
-
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling[7][8]
The most robust route to CAS 873056-62-3 is the palladium-catalyzed cross-coupling of 2-haloanilines with 3,4-difluorophenylboronic acid. This protocol avoids the need for amine protection, provided the base concentration is controlled.
Reaction Scheme Visualization
Figure 1: Catalytic cycle for the synthesis of the target biaryl amine via Suzuki coupling.
Optimized Laboratory Protocol
-
Scale: 10 mmol
-
Reagents:
-
2-Bromoaniline (1.72 g, 10 mmol)
-
3,4-Difluorophenylboronic acid (1.74 g, 11 mmol)
-
Pd(PPh₃)₄ (346 mg, 0.3 mmol, 3 mol%)
-
Na₂CO₃ (2.12 g, 20 mmol) dissolved in Water (10 mL)
-
-
Solvent System: Toluene:Ethanol (4:1, 40 mL).
-
Procedure:
-
Degassing: Charge the organic solvents and aqueous base into a round-bottom flask. Sparge with Nitrogen/Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Addition: Add the aryl halide, boronic acid, and Pd catalyst under an inert atmosphere.
-
Reflux: Heat the mixture to 90°C (reflux) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.
-
Workup: Cool to RT. Separate phases. Extract aqueous layer with EtOAc. Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Reactivity & Applications in Drug Development
The primary utility of 3',4'-difluoro[1,1'-biphenyl]-2-amine is as a nucleophile in amide coupling reactions to generate bioactive carboxamides.
Case Study: Pyraziflumid Synthesis
This compound is the direct precursor to Pyraziflumid , a novel SDHI fungicide. The amine reacts with an activated pyrazine carboxylic acid derivative.
Figure 2: Synthetic pathway from the biaryl amine intermediate to the active ingredient Pyraziflumid.
Metabolic Stability Rationale
In drug design, the 3,4-difluoro substitution pattern is superior to the unsubstituted phenyl ring because:
-
Metabolic Blocking: It prevents hydroxylation at the para- and meta-positions, extending the half-life (
) of the drug. -
Bioisosterism: The C-F bond mimics the C-H bond sterically but alters the electronic landscape, often increasing potency against enzymes like kinases or succinate dehydrogenase [2].
Handling & Safety (EHS)
-
Hazard Classification:
-
Storage: Store in a cool, dry place under inert gas (Argon). Light sensitive (store in amber vials).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26188946, 3',4'-Difluoro[1,1'-biphenyl]-2-amine.[3] Retrieved from [Link][3]
-
World Intellectual Property Organization (WIPO). Patent WO2021014437A1: Process for the preparation of biphenylamines. (Building block for Pyraziflumid). Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 873056-62-3|3',4'-Difluoro-[1,1'-biphenyl]-2-amine|BLD Pharm [bldpharm.com]
- 3. 3',4'-Difluoro[1,1'-biphenyl]-2-amine | C12H9F2N | CID 26188946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3',4'-DIFLUORO[1,1'-BIPHENYL]-2-AMINE | 873056-62-3 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Chemo-Structural Analysis and Synthetic Utility of 3',4'-Difluoro[1,1'-biphenyl]-2-amine
Executive Summary
3',4'-Difluoro[1,1'-biphenyl]-2-amine (CAS: 873056-62-3) represents a "privileged scaffold" in modern medicinal chemistry. As a fluorinated biaryl amine, it serves as a critical intermediate for the synthesis of kinase inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides. The strategic placement of fluorine atoms at the 3' and 4' positions enhances metabolic stability by blocking P450-mediated oxidation, while the ortho-amine provides a versatile handle for heterocyclization (e.g., into phenanthridines or carbazoles).
This guide details the physicochemical profile, validated synthetic pathways, and structural characterization of this compound, designed for researchers optimizing lead compounds in drug discovery.
Physicochemical Profile
The introduction of fluorine atoms into the biphenyl core significantly alters the lipophilicity and electronic distribution compared to the non-fluorinated parent.
| Property | Data | Technical Note |
| Chemical Name | 3',4'-Difluoro[1,1'-biphenyl]-2-amine | Systematic IUPAC nomenclature |
| CAS Number | 873056-62-3 | Unique identifier for procurement |
| Molecular Formula | C₁₂H₉F₂N | |
| Molecular Weight | 205.21 g/mol | Monoisotopic mass: 205.0703 |
| Appearance | Off-white to pale yellow solid | Oxidizes slowly upon air exposure |
| Predicted LogP | ~3.2 | Higher lipophilicity than 2-aminobiphenyl (LogP ~2.[1][2]8) |
| H-Bond Donors | 1 (Primary Amine) | -NH₂ group |
| H-Bond Acceptors | 3 | 1 Nitrogen, 2 Fluorines |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling[3][4][5][6][7]
The most robust route to 3',4'-difluoro[1,1'-biphenyl]-2-amine is the palladium-catalyzed Suzuki-Miyaura coupling. This method is preferred over Stille or Negishi couplings due to the low toxicity of boron reagents and tolerance for the free amine functional group.
Reaction Scheme
Reactants: 2-Bromoaniline + 3,4-Difluorophenylboronic acid Catalyst: Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) Base: K₂CO₃ or Cs₂CO₃ Solvent: 1,4-Dioxane / Water (4:1 ratio)
Detailed Protocol
-
Charge: In a reaction vessel, combine 2-bromoaniline (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Degas: Dissolve in 1,4-dioxane/water. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).
-
Catalysis: Add Pd(dppf)Cl₂ (3-5 mol%).
-
Reflux: Heat the mixture to 90°C for 12–16 hours under an inert atmosphere.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The amine group makes the product slightly polar; expect elution around 10-20% EtOAc.
Mechanistic Pathway (Suzuki Cycle)
The following diagram illustrates the catalytic cycle specific to this synthesis, highlighting the oxidative addition and transmetallation steps.
Figure 1: Catalytic cycle for the synthesis of the target biphenyl amine via Suzuki coupling. The cycle relies on the regeneration of the Pd(0) species following reductive elimination.
Structural Characterization & Validation
Confirming the structure requires distinguishing the specific substitution pattern of the fluorine atoms.
Nuclear Magnetic Resonance (NMR)[2]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Amine: Broad singlet at δ 4.5–5.0 ppm (2H, -NH₂). Exchangeable with D₂O.
-
Biphenyl Core (Ring A - Aniline): Multiplets at δ 6.6–7.2 ppm. Look for the characteristic doublet of doublets for the proton ortho to the amine.
-
Biphenyl Core (Ring B - Difluoro): The 3',4'-difluoro substitution creates a complex splitting pattern. Expect a multiplet at δ 7.3–7.6 ppm.
-
-
¹⁹F NMR: Crucial for validation.
-
Expect two distinct signals around δ -138 to -142 ppm (depending on solvent), showing strong F-F coupling (approx. 20-25 Hz).
-
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode).
-
Target Ion: [M+H]⁺ = 206.21 m/z.
-
Fragmentation: Loss of NH₃ (M-17) or HF (M-20) may be observed in high-energy collision dissociation.
Strategic Utility in Drug Design
This molecule is not just a passive intermediate; it is a "warhead" carrier and a modulator of physicochemical properties.
-
Metabolic Blocking: The 3',4'-difluoro motif blocks the para and meta positions of the distal ring. These positions are primary sites for Cytochrome P450 oxidative metabolism. Fluorine substitution extends the half-life (
) of the drug candidate. -
Ortho-Amine Versatility: The amine at the 2-position allows for:
-
Amide Coupling: Reaction with acid chlorides to form carboxamides (common in SDHI fungicides).
-
Cyclization: Precursor for tricyclic scaffolds like phenanthridines (via aldehyde condensation) or carbazoles (via oxidative cyclization), which are frequent cores in anticancer intercalators.
-
-
Bioisosterism: The difluorophenyl group acts as a lipophilic, metabolically stable bioisostere for a phenyl or chlorophenyl group, often improving potency through enhanced hydrophobic interactions in the binding pocket.
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye).[3] Potential Acute Toxicity (Oral).[3][4]
-
Handling:
-
Use a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Anilines are prone to oxidation (darkening) over time.
-
-
Spill Protocol: Absorb with inert material (vermiculite). Do not flush into surface water; fluorinated aromatics can be persistent in the environment.
References
-
ChemicalBook. (2024).[3] 3',4'-Difluoro[1,1'-biphenyl]-2-amine Product Properties and CAS 873056-62-3. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted biphenyl amines. Link
-
HSP Pharma. (2024). Safety Data Sheet and Synthesis of Fluorinated Biphenyls. Link
-
Suzuki, A. (2005). The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for the Construction of C-C Bonds. Nobel Lecture. Link
Sources
An In-Depth Technical Guide to 2-(3,4-Difluorophenyl)aniline: Synthesis, Characterization, and Agrochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3,4-difluorophenyl)aniline, a key chemical intermediate in the synthesis of modern agrochemicals. The document details its chemical identity, properties, and a validated synthetic route via the Suzuki-Miyaura cross-coupling reaction. Furthermore, it presents a thorough characterization of the compound, including detailed analysis of its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). A significant application of this compound as a precursor to the fungicide pyraziflumid is also discussed, highlighting its importance in the development of new crop protection agents.
Introduction
2-(3,4-Difluorophenyl)aniline, systematically named 3',4'-difluoro-[1,1'-biphenyl]-2-amine, is a fluorinated biphenylamine derivative. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced efficacy and metabolic stability in bioactive compounds. This has made fluorinated building blocks, such as 2-(3,4-difluorophenyl)aniline, highly valuable in the fields of medicinal chemistry and agrochemical research. This guide serves as a technical resource for researchers, providing in-depth information on the synthesis, characterization, and application of this important chemical entity.
Chemical Identity and Properties
A clear understanding of the fundamental properties of 2-(3,4-difluorophenyl)aniline is essential for its effective use in research and development.
| Property | Value | Source |
| IUPAC Name | 2-(3,4-difluorophenyl)aniline | PubChem[1] |
| Synonyms | 3',4'-Difluoro-[1,1'-biphenyl]-2-amine | PubChem[1] |
| CAS Number | 873056-62-3 | PubChem[1] |
| Molecular Formula | C₁₂H₉F₂N | PubChem[1] |
| Molecular Weight | 205.20 g/mol | PubChem[1] |
| Predicted Boiling Point | 306.8±27.0 °C | - |
| Predicted Density | 1.240±0.06 g/cm³ | - |
Synthesis of 2-(3,4-Difluorophenyl)aniline
The primary and most efficient method for the synthesis of 2-(3,4-difluorophenyl)aniline is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, and is widely used for the creation of biaryl systems.[2]
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The synthesis involves the coupling of a suitable aniline derivative with a difluorophenylboronic acid. A common approach is the reaction between 2-bromoaniline and (3,4-difluorophenyl)boronic acid. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Caption: Suzuki-Miyaura synthesis of 2-(3,4-difluorophenyl)aniline.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 2-(3,4-difluorophenyl)aniline.
Materials:
-
2-Bromoaniline
-
(3,4-Difluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried reaction vessel, add 2-bromoaniline (1.0 equiv), (3,4-difluorophenyl)boronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (3.0 equiv).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(3,4-difluorophenyl)aniline.
Self-Validation: The success of the synthesis can be validated at each step. The consumption of starting materials and the formation of the product can be monitored by TLC or LC-MS. The final product's identity and purity should be confirmed by NMR and mass spectrometry, comparing the data with the expected values.
Spectroscopic Characterization
Thorough spectroscopic analysis is crucial for confirming the structure and purity of the synthesized 2-(3,4-difluorophenyl)aniline.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Expected Chemical Shifts (δ) in CDCl₃:
-
Aromatic Protons: Multiple signals in the range of 6.7-7.5 ppm. The protons on the aniline ring will show characteristic ortho, meta, and para couplings. The protons on the difluorophenyl ring will exhibit complex splitting patterns due to coupling with both neighboring protons and fluorine atoms.
-
Amine Protons (-NH₂): A broad singlet typically appearing between 3.5 and 4.5 ppm. The chemical shift of this peak can be variable and is dependent on concentration and solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
Expected Chemical Shifts (δ) in CDCl₃:
-
Aromatic Carbons: Signals will appear in the range of 110-160 ppm. The carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF). Two- and three-bond couplings (²JCF and ³JCF) will also be observed, leading to more complex splitting patterns for the other carbons on the difluorophenyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Characteristic Absorption Bands (cm⁻¹):
-
N-H Stretch: Two distinct sharp peaks in the region of 3350-3500 cm⁻¹ are characteristic of a primary amine (-NH₂).
-
C-F Stretch: Strong absorption bands in the range of 1100-1300 cm⁻¹ indicate the presence of carbon-fluorine bonds.
-
Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Molecular Ion Peak (M⁺):
-
The mass spectrum should show a molecular ion peak at m/z = 205.07, corresponding to the exact mass of C₁₂H₉F₂N.
Application in Agrochemicals: Precursor to Pyraziflumid
A primary application of 2-(3,4-difluorophenyl)aniline is as a crucial building block in the synthesis of the fungicide pyraziflumid.[3][4] Pyraziflumid is a novel succinate dehydrogenase inhibitor (SDHI) fungicide that exhibits excellent activity against a broad spectrum of plant diseases.[3][5]
Synthesis of Pyraziflumid
The synthesis of pyraziflumid involves the amidation of 2-(3,4-difluorophenyl)aniline with a pyrazine-2-carboxylic acid derivative.[3]
Caption: Synthesis of Pyraziflumid from 2-(3,4-difluorophenyl)aniline.
Biological Activity of Pyraziflumid
Pyraziflumid functions by inhibiting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi. This disruption of the fungal respiratory process leads to a cessation of growth and eventual cell death. Its broad-spectrum activity makes it effective against a variety of plant pathogens, contributing to improved crop yields and quality.[3][5]
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling 2-(3,4-difluorophenyl)aniline. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-(3,4-Difluorophenyl)aniline is a valuable and versatile chemical intermediate with significant applications in the agrochemical industry. Its synthesis via the robust and scalable Suzuki-Miyaura cross-coupling reaction makes it readily accessible for research and development purposes. The detailed spectroscopic data provided in this guide will aid researchers in its unambiguous identification and characterization. The critical role of this compound in the synthesis of the potent fungicide pyraziflumid underscores the importance of such fluorinated building blocks in the ongoing development of innovative solutions for crop protection.
References
-
PubChem. (n.d.). 3',4'-Difluoro[1,1'-biphenyl]-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Suzuki, A. (1981). Suzuki-Miyaura Cross Coupling Reaction.
- Oda, M., et al. (2017). Synthesis and biological activity of a novel fungicide, pyraziflumid. Journal of Pesticide Science, 42(4), 131-139.
-
ResearchGate. (2020). Development of a novel fungicide, pyraziflumid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Synthesis and biological activity of a novel fungicide, pyraziflumid. PubMed Central. Retrieved from [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation Dynamics of 3',4'-Difluoro[1,1'-biphenyl]-2-amine
Executive Summary
3',4'-Difluoro[1,1'-biphenyl]-2-amine (CAS: 873056-62-3) is a critical fluorinated intermediate, primarily utilized in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and advanced kinase inhibitors.[1][2]
Precise characterization of this molecule requires understanding its behavior under ionization.[3] This guide details the fragmentation physics of the molecule, distinguishing between the radical cation dynamics of Electron Ionization (EI) and the even-electron protonation of Electrospray Ionization (ESI).
Key Diagnostic Indicator: The "Ortho-Effect" cyclization, where the 2-position amine attacks the phenyl ring to form a highly stable difluorocarbazole moiety, serves as the primary structural fingerprint.
Structural Context & Ionization Physics
The molecule consists of two distinct aromatic domains:
-
Ring A (Aniline Ring): Contains the amine (-NH₂) at the ortho (2) position relative to the biphenyl bond.
-
Ring B (Difluoro Ring): Substituted with fluorine atoms at the 3' and 4' positions.
The Mass Shift Logic
-
Base Biphenyl Amine MW: 169.22 g/mol
-
Fluorine Substitution: +35.98 Da (Two F atoms replace two H atoms:
)
Ionization Modes
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI+) |
| Precursor Ion | ||
| Energy State | High (70 eV), Radical Chemistry | Low (Thermal), Even-Electron Chemistry |
| Primary Mechanism | Homolytic Cleavage, Rearrangement | Heterolytic Cleavage, Charge Migration |
Fragmentation Pathways (Mechanistic Deep Dive)
Pathway A: The "Ortho-Effect" Cyclization (EI Dominant)
This is the most chemically significant pathway for 2-aminobiphenyls. The proximity of the amine nitrogen to the ortho-carbon of the B-ring facilitates an intramolecular radical attack.
-
H-Loss (m/z 204): The molecular ion loses a hydrogen radical (
), typically from the nitrogen. -
Ring Closure (m/z 203): A second hydrogen loss (or direct
loss from the parent) drives the formation of a planar, fully conjugated 2,3-difluoro-9H-carbazole cation. This ion is exceptionally stable due to expanded aromaticity.
Pathway B: The Aniline Degradation (Loss of HCN)
Characteristic of primary aromatic amines.
-
Retro-Ritter Type Cleavage: The aniline ring undergoes ring contraction/cleavage to expel neutral hydrogen cyanide (HCN, 27 Da).
-
Mass Shift:
. -
Product: The resulting ion is a difluorobiphenyl radical cation (or isomerized fluorene derivative).
Pathway C: Fluorine Scrambling & Loss (High Energy)
While the C-F bond is strong (~485 kJ/mol), high collision energies (CID in MS/MS) or 70 eV EI can trigger losses.
-
Loss of HF (20 Da): Often observed from the m/z 178 fragment or the protonated parent in ESI.
-
Transition:
(EI) or (ESI).
Visualization of Fragmentation Trees
The following diagram illustrates the branching logic between the radical cation (EI) and protonated (ESI) pathways.
Figure 1: Dual-mode fragmentation tree highlighting the divergence between radical-driven cyclization (EI) and proton-driven deamination (ESI).
Diagnostic Data Summary
The following table summarizes the expected ions. Use these values to build your Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) methods.
| m/z (Da) | Ion Type | Origin | Relative Abundance (Est.)[4] | Structural Assignment |
| 206 | ESI Parent | 100% (ESI) | Protonated Molecule | |
| 205 | EI Parent | 80-100% (EI) | Molecular Ion | |
| 204 | EI Frag | 40-60% | Azatropylium / Pre-carbazole | |
| 203 | EI Frag | 50-80% | Difluorocarbazole (Signature) | |
| 189 | ESI Frag | Variable | Difluorobiphenyl cation | |
| 178 | EI Frag | 20-40% | Difluorobiphenyl radical | |
| 158 | EI Frag | 10-20% | Fluorobiphenylen-1-yl |
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, this protocol includes built-in "Stop/Go" validation steps.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of 3',4'-Difluoro[1,1'-biphenyl]-2-amine in 1 mL of LC-MS grade Methanol.
-
Validation: Solution must be clear/colorless. Yellowing indicates oxidation (formation of azo-dimers).
-
-
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
Phase 2: GC-MS Acquisition (EI Characterization)
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Inlet: 250°C, Split 10:1.
-
Source Temp: 230°C (High temp prevents condensation of amine).
-
Scan Range: m/z 50–300.
-
Validation Check: The ratio of m/z 205 to m/z 203 should be consistent across three injections. If m/z 203 > 205, the inlet temperature may be too high, causing thermal degradation (pyrolysis) before ionization.
Phase 3: LC-MS/MS Acquisition (ESI Quantitation)
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 mins.
-
Collision Energy (CE) Ramp: 10V to 40V.
-
Validation Check: Look for the "Crosstalk" effect. The loss of NH3 (m/z 189) is facile. Ensure the precursor isolation window is narrow (e.g., 1 Da) to prevent co-isolation of impurities.
Workflow Diagram
Figure 2: Operational workflow for validating the compound using orthogonal MS techniques.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of 2-Aminobiphenyls. National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. [Link]
-
PubChem Compound Summary. (2023). 3',4'-Difluoro[1,1'-biphenyl]-2-amine (CID 26188946).[1][2] National Center for Biotechnology Information. [Link]
- Safe, S., & Hutzinger, O. (1973). Mass Spectrometry of Pesticides and Pollutants. CRC Press.
Sources
The Strategic Imperative of Fluorine in Modern Medicinal Chemistry and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorine, once a chemical curiosity, has become an indispensable element in the medicinal chemist's toolkit.[1] Its unique and potent electronic properties, combined with a size comparable to hydrogen, allow for strategic molecular modifications that can profoundly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[2][3] Approximately 20% of all commercial pharmaceuticals contain fluorine, a testament to its power to solve complex drug design challenges.[4][5][6] This guide provides an in-depth exploration of the multifaceted roles of fluorine, moving beyond a simple recitation of effects to a causal analysis of why and how this remarkable halogen transforms molecules. We will dissect its influence on metabolic stability, physicochemical properties, and target binding, supported by field-proven insights, detailed experimental workflows, and illustrative case studies.
The Unique Physicochemical Profile of Fluorine
The strategic value of fluorine stems from a unique combination of properties that are unmatched by any other element in the periodic table.[2] Understanding these core characteristics is fundamental to rationally deploying fluorine in drug design.
-
High Electronegativity: Fluorine is the most electronegative element (Pauling scale: 3.98).[2][7] This creates a strong dipole in the carbon-fluorine (C-F) bond, exerting a powerful inductive electron-withdrawing effect on neighboring atoms.
-
Small Atomic Size: With a van der Waals radius of ~1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å).[2][7] This allows it to act as a bioisostere of hydrogen, often enabling substitution with minimal steric perturbation.[8]
-
Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry (~105.4 kcal/mol).[7][9] This high bond strength is key to its role in enhancing metabolic stability.
-
Low Polarizability: The fluorine atom holds its electrons tightly, resulting in weak dispersion forces and making it a poor hydrogen bond donor but a moderate acceptor.[7]
| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) |
| Van der Waals Radius (Å) | ~1.20 | ~1.47 | ~1.52 |
| Electronegativity (Pauling) | 2.20 | 3.98 | 3.44 |
| C-X Bond Energy (kcal/mol) | ~99 | ~105-116 | ~86 |
| **Polarizability (ų) ** | 0.67 | 0.56 | 0.80 |
Table 1: Comparison of key physicochemical properties of Fluorine versus Hydrogen and Oxygen. Data synthesized from multiple sources.[2][3][7]
Core Applications in Drug Design: A Mechanistic Approach
The judicious placement of fluorine can systematically address common liabilities in drug candidates. The following sections explore the primary strategic applications and the underlying mechanisms.
Enhancing Metabolic Stability: The Metabolic Blocker
One of the most powerful and common applications of fluorination is to block metabolic "soft spots".[1][7] Many drug candidates fail due to rapid clearance by cytochrome P450 (CYP) enzymes, which often hydroxylate susceptible C-H bonds.
Causality: Replacing a metabolically labile hydrogen with fluorine leverages the immense strength of the C-F bond.[6][9] This bond is highly resistant to the oxidative chemistry of CYP enzymes, effectively shielding that position from metabolism.[2][7][10] This strategy can significantly increase a drug's half-life and oral bioavailability.[1][11]
Workflow: Identifying and Mitigating Metabolic Liabilities
The process of using fluorine to enhance metabolic stability is a self-validating system of hypothesis testing and experimental verification.
Caption: Workflow for metabolism-guided fluorination.
Case Study: Gefitinib The anti-cancer drug Gefitinib incorporates a fluorine atom on its quinazoline core. Early studies showed that the non-fluorinated analog was susceptible to oxidative metabolism. The introduction of fluorine at this position blocked the metabolic pathway, leading to improved exposure, lower clearance, and enhanced bioavailability.[10]
Modulating pKa: Fine-Tuning Ionization
The powerful inductive effect of fluorine can significantly alter the pKa of nearby acidic or basic functional groups.[7][12] This is a critical tool for optimizing a drug's solubility, membrane permeability, and target binding.[10]
Causality: By withdrawing electron density, fluorine lowers the pKa of the conjugate acids of nearby basic groups (making amines weaker bases) and lowers the pKa of acidic groups (making acids stronger).[7][13] For a basic amine, which is common in many drugs, lowering the pKa can decrease the proportion of the ionized form at physiological pH (7.4). A less basic, more neutral molecule often exhibits better membrane permeability and oral absorption.[2][8]
Caption: Impact of β-fluorination on amine basicity and permeability.
Altering Lipophilicity (LogP): The Hydrophobicity Switch
Lipophilicity is a key parameter in the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug. Fluorination provides a nuanced method for its modulation.
Causality: The effect of fluorine on lipophilicity is context-dependent.
-
Single Fluorine Substitution: Replacing a single hydrogen with fluorine generally leads to a slight increase in LogP (by ~0.3-0.5 units for an aromatic ring), making the molecule more lipophilic.[1] This can enhance membrane partitioning and cell penetration.[1][8]
-
Trifluoromethyl (CF₃) Group: The introduction of a CF₃ group substantially increases lipophilicity.[1] This is often used to improve CNS penetration, as seen in fluoxetine (Prozac).[1]
-
Multiple Fluorines: Heavily fluorinated motifs can sometimes decrease LogP due to unique solvation effects.[7]
This modulation allows chemists to strike a delicate balance: sufficient lipophilicity for membrane permeability without excessive hydrophobicity that can lead to poor solubility and off-target toxicity.[2][8]
Imposing Conformational Control: The Shape Shifter
Fluorine can exert profound stereoelectronic effects that bias the conformational landscape of a molecule, effectively "locking" it into its bioactive shape.[7][14]
Causality: The primary mechanism is the gauche effect , where the polar C-F bond prefers a gauche (60°) dihedral angle relative to other polar groups (like C-O or C-N) instead of the sterically favored anti (180°) conformation.[7] This can influence ring puckering and the orientation of key pharmacophoric elements, leading to enhanced binding affinity and selectivity.[1][7] For example, gem-difluorination has been shown to induce a specific ring pucker in cyclohexane scaffolds, improving potency in kinase inhibitors.[1]
Experimental Protocols and Methodologies
Protocol 3.1: Synthesis via Late-Stage Nucleophilic Aromatic Fluorination (SNAr)
This protocol describes a general method for introducing fluorine into an electron-deficient aromatic ring, a common late-stage functionalization strategy.
-
Reactant Preparation: Dissolve the activated aromatic precursor (e.g., containing a nitro or cyano group ortho/para to a leaving group like chlorine) (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.
-
Fluoride Source: Add a source of anhydrous fluoride, such as spray-dried potassium fluoride (KF) (2.0-3.0 eq), often in the presence of a phase-transfer catalyst like Kryptofix [2.2.2] (0.1 eq) to enhance fluoride solubility and reactivity.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to a temperature typically ranging from 120-180 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired fluorinated aromatic compound.
Protocol 3.2: Characterization using ¹⁹F NMR Spectroscopy
¹⁹F NMR is an essential analytical tool for confirming the successful incorporation of fluorine and for structural elucidation.[15]
-
Sample Preparation: Dissolve 5-10 mg of the purified fluorinated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: Acquire the ¹⁹F NMR spectrum on a standard NMR spectrometer. Fluorine has a spin of ½ and high sensitivity, making acquisition straightforward.[15] A common external standard is CFCl₃ (δ = 0 ppm).
-
Data Acquisition: Obtain a proton-decoupled ¹⁹F spectrum. The chemical shift (δ) provides information about the electronic environment of the fluorine atom.
-
Data Analysis:
-
Chemical Shift: The position of the signal confirms the presence and type of C-F bond (e.g., aromatic vs. aliphatic).
-
Integration: The integral of the signal is proportional to the number of fluorine atoms.
-
Coupling: In a proton-coupled spectrum, the splitting pattern (J-coupling) reveals the number of adjacent protons, aiding in precise structural assignment.
-
Advanced Applications and Future Outlook
Beyond the core applications, fluorine plays a vital role in advanced modalities:
-
Positron Emission Tomography (PET): The isotope fluorine-18 (¹⁸F) is a widely used positron emitter for PET imaging.[2][16] Labeling drug candidates with ¹⁸F allows for non-invasive, real-time visualization of drug distribution, target engagement, and pharmacokinetics in living subjects, accelerating clinical development.[12][16]
-
Fluorinated Building Blocks: The development of novel fluorinated building blocks continues to expand the chemical space available to medicinal chemists, enabling the synthesis of increasingly complex and sophisticated drug architectures.[11][17]
The strategic incorporation of fluorine is no longer an afterthought but a foundational principle of modern drug design.[16] As our understanding of its subtle yet powerful effects deepens and synthetic methodologies become more sophisticated, fluorine will undoubtedly continue to be a key element in the development of safer and more effective medicines.[11][16]
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). pharmacyjournal.org.
- Yadav, M. R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
- Gerebtzoff, G., & Li-Blatter, X. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(21), 7248.
- Beier, P. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- Fluorinated Building Blocks in Drug Design: Why They Matter. (n.d.). Apollo Scientific.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (2006). Journal of Chromatography A, 1132(1-2), 322-6.
- Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry. Angewandte Chemie International Edition, 43, 2-24.
- Badman, R. P., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(19), 10754-10764.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-59.
- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633-10640.
- Purser, S., et al. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(7), 3863-3901.
- Thompson, J. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Medicinal Chemistry Letters, 12(2), 169-171.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-70.
- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633-10640.
- Shipe, W. D., et al. (2013). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3344-8.
- Reasons and Status of Organofluorine Compounds As Drugs. (n.d.). Alfa Chemistry.
- Structure and conformational dynamics of fluorine-containing drugs. (n.d.). World Pharma Today.
- Zhdankin, V. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 1-4.
- Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. In Fluorine in Pharmaceutical and Medicinal Chemistry, 1-40.
- Gerebtzoff, G., & Li-Blatter, X. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(21), 7248.
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry: Review Article. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- van der Velden, J. L. J., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(13), e202216599.
- Case studies of fluorine in drug discovery. (n.d.). ResearchGate.
- Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences, 181-211.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(5), 724.
- Warren, R. J., et al. (1975). Determination of fluorine in organic and inorganic pharmaceutical compounds by high resolution nuclear magnetic resonance spectrometry interfaced with a computer system. Analytical Chemistry, 47(8), 1472-1475.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317, 1881-1886.
- Methods of Analysis for Fluorine. (n.d.). OUCI.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure and conformational dynamics of fluorine-containing drugs [worldpharmatoday.com]
- 16. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Engineering Fluorinated Biphenyls: A Strategic Guide to Synthesis and Conformational Control
Executive Summary: The Fluorine Imperative
In modern drug discovery and materials science, the fluorinated biphenyl scaffold is not merely a structural motif—it is a functional tool.[1] Approximately 20% of all pharmaceuticals contain fluorine, and in the context of biphenyls, its role is pivotal.
We introduce fluorine into biphenyl systems for three specific physicochemical reasons:
-
Metabolic Blocking: Preventing oxidative metabolism at the para positions (CYP450 blocking).
-
Conformational Locking: Utilizing the ortho-fluorine effect to modulate the dihedral twist angle (
), thereby influencing receptor binding affinity. -
Electronic Tuning: Modulating the lipophilicity (
) and pKa of adjacent functional groups without significantly altering steric bulk (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).
This guide moves beyond textbook reactions to address the practical realities of synthesizing these systems, specifically focusing on overcoming the "protodeboronation trap" in Suzuki couplings and leveraging modern C-H activation.
The Physicochemical Rationale: Controlling the Twist
Before initiating synthesis, one must understand the target's conformational landscape. Unsubstituted biphenyl is free-rotating with a low barrier. Introducing fluorine at the ortho positions forces a twisted conformation due to steric repulsion and the minimization of conjugation, creating a "chiral axis" (atropisomerism).
-
Non-fluorinated Biphenyl:
(solution). -
2,2'-Difluorobiphenyl:
. -
2,2',6,6'-Tetrafluorobiphenyl:
(Orthogonal).
Application Insight: If your pharmacophore requires a planar arrangement, avoid ortho-fluorination. If you need to lock a conformation to fit a hydrophobic pocket or induce liquid crystallinity, ortho-fluorination is the most atom-efficient method.
Synthetic Methodology: The Suzuki-Miyaura Protocol[2][3][4][5]
The Suzuki-Miyaura cross-coupling remains the gold standard, but fluorinated substrates present a specific failure mode: Protodeboronation .
The Mechanistic Bottleneck: Protodeboronation
Electron-deficient fluorinated boronic acids (especially 2,6-difluorophenylboronic acid) are notoriously unstable. The electronegative fluorine atoms withdraw electron density, making the ipso-carbon highly electrophilic. In the presence of base and water (standard Suzuki conditions), the C-B bond cleaves, replacing the boron moiety with a proton before transmetallation can occur.
The Solution Matrix:
-
Ligand Selection: Use bulky, electron-rich phosphines (e.g., SPhos , XPhos ) to accelerate the oxidative addition and transmetallation steps, outcompeting the decomposition pathway.
-
Boron Source: Replace free boronic acids with MIDA boronates or Potassium Organotrifluoroborates (Molander Salts) . These release the active boronic acid species slowly ("slow release"), keeping the standing concentration low and minimizing side reactions.[2]
Visualization: The Competitive Pathway
The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.
Figure 1: The "Protodeboronation Trap" in Suzuki couplings. High base concentration accelerates the red pathway for fluorinated substrates. Controlled release (green dashed) mitigates this.
Experimental Protocols
Protocol A: Synthesis of Polyfluorinated Biphenyls using MIDA Boronates
Use this protocol when the boronic acid is unstable (e.g., 2,6-difluoro substitution).
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Fluorinated Aryl MIDA Boronate (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (0.02 equiv) / SPhos (0.04 equiv)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (5:1)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the Aryl Bromide, MIDA Boronate, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inertion: Seal the vial and purge with Argon for 5 minutes. (Oxygen inhibits the Pd(0) regeneration).
-
Solvation: Add degassed 1,4-Dioxane and water via syringe.
-
Reaction: Heat to 60°C for 12 hours. Note: MIDA boronates hydrolyze slowly at this temperature, releasing the active species at a rate that matches the catalytic turnover.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Industrial Synthesis of Diflunisal (Classic Case Study)
Diflunisal is a classic fluorinated biphenyl NSAID. This modern variation avoids harsh Grignard conditions.
Reaction: 2,4-Difluorophenylboronic acid + 5-Bromo-2-hydroxybenzoic acid
| Parameter | Condition | Rationale |
| Catalyst | Pd/C (Heterogeneous) or Pd(PPh₃)₄ | Pd/C allows for catalyst recycling in process scale-up. |
| Solvent | Water / Na₂CO₃ | Green chemistry approach; water acts as the solvent and base carrier. |
| Temp | 80-90°C | Required to solubilize the carboxylic acid substrate. |
| Yield | >90% | High efficiency due to the stability of the para-fluorine position. |
Advanced Strategy: C-H Activation
For substrates where pre-functionalization (halogenation) is difficult, direct C-H activation is the frontier.
Workflow Logic: If you have a polyfluorobenzene (e.g., 1,2,3,4,5-pentafluorobenzene), the C-H bond is acidic (pKa ~27). Palladium can insert directly without a leaving group.
Figure 2: Decision tree for selecting C-H activation routes based on substrate acidity.
References
-
Vertex AI Search. (2023). Synthesis of fluorinated biphenyls via Suzuki-Miyaura coupling mechanism. 3
-
Vertex AI Search. (2023). Protodeboronation: Mechanism and Solutions. 2
-
Vertex AI Search. (2023). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling. 4
-
Vertex AI Search. (2023). Preparation method of diflunisal (Patent Analysis). 5
-
Vertex AI Search. (2023). Dual C–F, C–H Functionalization via Photocatalysis. 1
Sources
- 1. Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN106496014A - A kind of preparation method of diflunisal - Google Patents [patents.google.com]
Technical Guide: Safety and Handling of 3',4'-Difluoro[1,1'-biphenyl]-2-amine
CAS Number: 873056-62-3 Synonyms: 2-(3,4-difluorophenyl)aniline; 3',4'-Difluoro-2-aminobiphenyl Primary Application: Key intermediate in the synthesis of SDHI fungicides (e.g., Fluxapyroxad).
Executive Summary & Chemical Profile[1]
3',4'-Difluoro[1,1'-biphenyl]-2-amine is a halogenated primary aromatic amine. It serves as a critical building block in the pharmaceutical and agrochemical industries, most notably as a precursor to Fluxapyroxad , a succinate dehydrogenase inhibitor (SDHI).
While specific toxicological data for this exact congener is often proprietary or limited compared to simple anilines, its structural classification necessitates handling it with the rigor reserved for Category 3 Acute Toxins and Category 2 Carcinogens (provisional precautionary classification). The presence of the amine group on the biphenyl core introduces risks of methemoglobinemia via skin absorption, while the fluorinated moiety enhances lipophilicity, potentially increasing bioavailability.
Physical & Chemical Properties[1][2][3][4][5][6]
| Property | Data | Relevance to Safety |
| Molecular Formula | C₁₂H₉F₂N | Nitrogenous organic waste stream. |
| Molecular Weight | 205.20 g/mol | Heavy vapor/dust settles; floor contamination risk. |
| Physical State | Solid (Crystalline Powder) | Inhalation of dust is the primary exposure vector. |
| Boiling Point | ~306°C (Predicted) | Low volatility at RT, but hazardous fumes if heated. |
| Solubility | Organic solvents (DCM, EtOAc) | Permeates standard latex gloves; use Nitrile/Laminate. |
| Reactivity | Oxidation sensitive | Darkens/degrades upon air exposure; store under inert gas. |
Hazard Identification & Toxicology[6]
Core Hazard Directive: Treat this compound as a Primary Aromatic Amine .
GHS Classification (Derived)
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H373: May cause damage to organs (blood/spleen) through prolonged or repeated exposure (Methemoglobinemia risk).
-
H411: Toxic to aquatic life with long-lasting effects.
Toxicological Mechanisms
-
Methemoglobinemia: Like its parent aniline, the metabolic oxidation of the amino group (N-hydroxylation) can lead to the formation of adducts that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport.
-
Sensitization: Fluorinated anilines are known skin sensitizers. Repeated exposure may trigger allergic dermatitis.
-
Lipophilicity: The 3',4'-difluoro substitution increases the partition coefficient (LogP), facilitating rapid dermal absorption compared to non-halogenated biphenyl amines.
Engineering Controls & Personal Protective Equipment (PPE)
Trustworthiness Protocol: The following PPE selection is based on permeation resistance data for halogenated aromatic amines. Latex gloves are strictly prohibited.
PPE Matrix
| Protection Zone | Requirement | Technical Justification |
| Respiratory | P3 / N100 HEPA Filter | Mandatory for solid handling to prevent dust inhalation. If in solution/heated: ABEK1 Combination Filter . |
| Dermal (Hands) | Double Gloving: 1. Inner: Nitrile (0.11 mm)2. Outer: Silver Shield® (Laminate) or Thick Nitrile (0.3 mm) | Aromatic amines permeate thin nitrile (<15 mins). Laminate offers >480 min breakthrough time. |
| Ocular | Chemical Goggles | Safety glasses are insufficient against dust ingress or splashes of amine solutions. |
| Body | Tyvek® Lab Coat / Coverall | Disposable suits prevent contamination of street clothes (critical for chronic toxins). |
Operational Workflow: Safe Weighing & Handling
The following Graphviz diagram outlines the mandatory engineering controls for handling the solid powder.
Figure 1: Standard Operating Procedure (SOP) for weighing and handling fluorinated aromatic amines.
Storage, Stability, and Reaction Setup
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen . The amine group is susceptible to oxidation, leading to the formation of dark, tarry impurities (azo/azoxy compounds) that degrade product purity.
-
Temperature: Refrigerate at 2–8°C .
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and cap corrosion.
Synthesis Context: Suzuki-Miyaura Coupling
In the synthesis of Fluxapyroxad, this amine is often generated or coupled.[1]
-
Reaction Risk: When coupling 3',4'-difluoro[1,1'-biphenyl]-2-amine with acid chlorides (e.g., pyrazole acid chlorides), HCl gas may be evolved.
-
Scavenging: Always use a base (e.g., Triethylamine or Pyridine) to neutralize acid byproducts.
-
Quenching: Quench reactions with dilute HCl to protonate the amine (forming the water-soluble hydrochloride salt) if extraction is required, or use standard aqueous workup.
Emergency Response Protocols
Authoritative Grounding: Immediate action is required for aniline-derivative exposure due to the speed of systemic absorption.
Exposure Decision Tree
Figure 2: Emergency triage for exposure to halogenated anilines.
Specific First Aid Measures
-
Skin Contact: Do NOT use ethanol or organic solvents to wash skin; this increases absorption. Use Polyethylene Glycol (PEG 400) or copious soap and water.
-
Inhalation: If the victim has blue lips/fingernails (Cyanosis), administer oxygen immediately. This indicates Methemoglobinemia.
-
Antidote: Medical professionals may administer Methylene Blue if Methemoglobin levels exceed 30%.
Waste Disposal & Decontamination[8]
-
Classification: Hazardous Organic Waste (Halogenated + Nitrogenous).
-
Decontamination Solution: For cleaning spills on benchtops, use a solution of 10% Hydrochloric Acid (converts the amine to the non-volatile salt) followed by detergent water.
-
Destruction: Must be disposed of via High-Temperature Incineration equipped with scrubbers for HF (Hydrogen Fluoride) and NOx gases. Do not drain dispose.
References
-
PubChem. (n.d.).[2][3] 3',4'-Difluoro[1,1'-biphenyl]-2-amine (Compound).[4][2][5][6][1][7][8][9] National Library of Medicine. Retrieved from [Link]
-
American Chemical Society (ACS). (2019). Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad.[1][9] Organic Process Research & Development.[1] Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3',4'-Difluoro[1,1'-biphenyl]-2-amine | C12H9F2N | CID 26188946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3'-Difluoro-[1,1'-biphenyl]-4-amine | C12H9F2N | CID 20099595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine CAS 915416-45-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 3',4'-DIFLUORO[1,1'-BIPHENYL]-2-AMINE CAS 873056-62-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 3',4'-DIFLUORO[1,1'-BIPHENYL]-2-AMINE | 873056-62-3 [chemicalbook.com]
- 7. 873056-62-3|3',4'-Difluoro-[1,1'-biphenyl]-2-amine|BLD Pharm [bldpharm.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of 3',4'-Difluoro[1,1'-biphenyl]-2-amine
Executive Summary & Strategic Importance
The 3',4'-difluoro[1,1'-biphenyl]-2-amine scaffold (CAS: 873056-62-3) is a privileged structural motif in modern medicinal chemistry and agrochemistry. It serves as a critical bioisostere and intermediate for Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad analogs) and Kinase Inhibitors (e.g., BTK inhibitors).
The incorporation of the 3,4-difluorophenyl moiety confers two distinct pharmacological advantages:
-
Metabolic Stability: The fluorine atoms at the para and meta positions block labile sites prone to oxidative metabolism (e.g., P450 hydroxylation), significantly extending the in vivo half-life.
-
Lipophilicity Modulation: The difluoro substitution increases lipophilicity (
) without adding excessive steric bulk, enhancing membrane permeability and blood-brain barrier (BBB) penetration for CNS targets.
This guide details two distinct synthetic protocols: a Robust Industrial Route (via nitro-reduction) designed for multi-gram to kilogram scale, and a Rapid Discovery Route (direct coupling) for high-throughput library generation.
Retrosynthetic Analysis
The construction of the biaryl amine core relies on the formation of the C–C bond between the aniline (or its precursor) and the difluorophenyl ring.
-
Disconnection: C1–C1' Biaryl Bond.
-
Strategy: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling.
-
Precursors:
-
Nucleophile: 3,4-Difluorophenylboronic acid (Commercial, stable).
-
Electrophile: 2-Bromoaniline (Direct) or 1-Bromo-2-nitrobenzene (Indirect).
-
Figure 1: Retrosynthetic disconnection showing the Industrial (Red) and Discovery (Yellow) pathways.
Method A: Industrial Standard (Nitro-Reduction Route)
Best for: Large-scale synthesis (>10g), high purity requirements, avoiding catalyst poisoning.
Rationale
Direct coupling of free anilines can be challenging because the free amine (
Protocol Step 1: Suzuki Coupling
Reaction: 1-Bromo-2-nitrobenzene + 3,4-Difluorophenylboronic acid
-
Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer.
-
Reagents:
-
1-Bromo-2-nitrobenzene (1.0 equiv, 20.2 g)
-
3,4-Difluorophenylboronic acid (1.1 equiv, 17.4 g)
-
Potassium Carbonate (
) (2.5 equiv, 34.5 g) -
Catalyst:
(1.0 mol%) or (0.5 mol%). -
Solvent: Toluene : Water (4:1 ratio, 200 mL total) or Ethanol : Water (for greener process).
-
-
Procedure:
-
Degas the solvent mixture with
for 30 minutes. -
Add reagents and catalyst under positive
pressure. -
Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.
-
Endpoint: Disappearance of bromide starting material.
-
-
Workup:
-
Extract aqueous layer with Toluene (
). -
Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallization from Ethanol or flash chromatography (usually not needed if conversion is complete).
-
Expected Yield: 90–95% (Yellow solid).
Protocol Step 2: Nitro Reduction
Reaction: 3',4'-Difluoro-2-nitrobiphenyl
-
Setup: Flask equipped with mechanical stirrer.
-
Reagents:
-
Nitro intermediate (from Step 1).
-
Iron powder (Fe) (5.0 equiv).
-
Ammonium Chloride (
) (5.0 equiv). -
Solvent: Ethanol : Water (3:1).
-
-
Procedure:
-
Workup:
-
Filter hot through a Celite pad to remove iron oxides. Wash pad with hot ethanol.
-
Concentrate filtrate to remove ethanol.
-
Basify aqueous residue with
(pH ~9). -
Extract with Ethyl Acetate, dry, and concentrate.
-
Purification: Recrystallization from Hexanes/IPA or convert to HCl salt for storage.
-
Expected Yield: 85–92% (Off-white solid).
-
Method B: Rapid Discovery (Direct Amine Coupling)
Best for: Small scale (<1g), library synthesis, speed.
Rationale
Modern bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI) create a steric shield around the Palladium center. This prevents the substrate's free amine from binding to the metal, allowing direct coupling of 2-bromoaniline without protection steps.
Protocol
Reaction: 2-Bromoaniline + 3,4-Difluorophenylboronic acid
-
Reagents:
-
2-Bromoaniline (1.0 mmol, 172 mg).
-
3,4-Difluorophenylboronic acid (1.2 mmol, 190 mg).
-
Base:
(3.0 equiv, 636 mg) – Phosphate is preferred over carbonate for sensitive amines. -
Catalyst: SPhos Pd G2 (2.0 mol%) or Pd-PEPPSI-IPr (2.0 mol%).
-
Solvent: 1,4-Dioxane : Water (4:1, 5 mL).
-
-
Procedure:
-
Combine all solids in a microwave vial or pressure tube.
-
Add solvents and seal. Purge with Argon for 5 mins.
-
Heat at 80°C for 2 hours (or 100°C for 30 mins in Microwave).
-
-
Workup:
-
Dilute with EtOAc, wash with water.
-
Pass through a short silica plug.
-
Concentrate.
-
Expected Yield: 75–85%.
-
Analytical Characterization
Compound: 3',4'-Difluoro[1,1'-biphenyl]-2-amine CAS: 873056-62-3 MW: 205.21 g/mol Appearance: Off-white to pale yellow solid.
| Technique | Expected Signal / Value | Interpretation |
| 1H NMR (400 MHz, DMSO-d6) | Free | |
| Aniline ring protons (ortho/para to amine). | ||
| Aniline ring protons (meta to amine). | ||
| Difluorophenyl ring protons (complex splitting). | ||
| 19F NMR | Two distinct fluorine signals, showing F-F coupling. | |
| MS (ESI+) | Protonated molecular ion. |
Process Workflow & Mechanism
The Suzuki-Miyaura cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5]
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling utilized in both methods.
Safety & Handling
-
Fluorinated Aromatics: Generally stable, but avoid inhalation of dust. 3,4-difluoroaniline derivatives can be skin irritants.[6]
-
Palladium Catalysts: Handle in a fume hood. Pd residues should be scavenged (e.g., using SiliaMetS® Thiol) before biological testing to avoid false positives in assays.
-
Boronic Acids: May undergo protodeboronation if stored in acidic moisture. Keep dry.
References
-
Preparation of Fluxapyroxad and Intermediates. Google Patents. CN108610290B. Link
-
Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling. BenchChem Application Notes. Link
-
3',4'-Difluoro[1,1'-biphenyl]-2-amine Product Data. BLD Pharm. Link
-
Suzuki-Miyaura Cross-Coupling Reaction. TCI Chemicals Technical Guide. Link
-
Synthesis of Boscalid via Continuous Flow. Reaction Chemistry & Engineering, 2016. Link
Sources
- 1. 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid [myskinrecipes.com]
- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US20230277542A1 - Topical Pharmaceutical Compositions Comprising 2-[3-[4-Amino-3-(2-Fluoro-4-Phenoxy-Phenyl)-1H-Pyrazolo[3,4-D]Pyrimidin-1-YL]Piperidine-1-Carbonyl]-4,4-Dimethylpent-2-Enenitrile - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Role of 3',4'-Difluoro[1,1'-biphenyl]-2-amine in the Synthesis of Advanced Agrochemicals
Introduction: The Biphenyl Amine Scaffold in Modern Fungicide Design
The escalating demand for higher crop yields and the concurrent rise of resistant fungal strains necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Within the arsenal of modern fungicides, the Succinate Dehydrogenase Inhibitors (SDHIs) have emerged as a pivotal class of compounds, prized for their broad-spectrum activity and unique mode of action.[1][2][3] At the heart of many successful SDHI fungicides lies the biphenyl amine scaffold, a key structural motif that dictates the molecule's interaction with its biological target. 3',4'-Difluoro[1,1'-biphenyl]-2-amine is a critical intermediate in the synthesis of these next-generation fungicides, offering a unique combination of structural rigidity and electronic properties conferred by the fluorine substituents.
This technical guide provides an in-depth exploration of the applications of 3',4'-Difluoro[1,1'-biphenyl]-2-amine in agrochemical synthesis, with a particular focus on the construction of potent SDHI fungicides. We will delve into the synthetic rationale, provide detailed experimental protocols, and elucidate the mechanistic underpinnings of its utility.
The Significance of the 3',4'-Difluoro Substituent Pattern
The strategic incorporation of fluorine atoms into agrochemical candidates is a well-established strategy to enhance their biological activity, metabolic stability, and overall performance. In the context of 3',4'-Difluoro[1,1'-biphenyl]-2-amine, the difluoro substitution pattern on one of the phenyl rings serves several critical functions:
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine atoms significantly influences the electronic distribution of the biphenyl system. This can enhance the binding affinity of the final fungicide to its target enzyme, the succinate dehydrogenase complex in the fungal mitochondrial respiratory chain.[1][2]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. This leads to a slower rate of metabolic degradation in both the target fungus and the environment, prolonging the protective effect of the agrochemical.
-
Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, facilitating its transport across biological membranes to reach the target site within the fungal cell.
Application in the Synthesis of SDHI Fungicides: A Representative Pathway
3',4'-Difluoro[1,1'-biphenyl]-2-amine is a versatile building block for the synthesis of a variety of SDHI fungicides. A common synthetic strategy involves the acylation of the amine with a suitably substituted carboxylic acid or its corresponding acid chloride. This reaction forms the crucial amide linkage characteristic of many commercial fungicides like boscalid and fluxapyroxad.[4][5][6][7][8]
The following workflow diagram illustrates the general synthetic approach for producing a potent fungicide from 3',4'-Difluoro[1,1'-biphenyl]-2-amine.
Detailed Protocol: Synthesis of a 2-chloro-N-(3',4'-difluoro-[1,1'-biphenyl]-2-yl)nicotinamide (A Boscalid Analog)
This protocol details the synthesis of a representative SDHI fungicide, an analog of boscalid, through the acylation of 3',4'-Difluoro[1,1'-biphenyl]-2-amine with 2-chloronicotinoyl chloride.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| 3',4'-Difluoro[1,1'-biphenyl]-2-amine | 873056-62-3 | 205.21 | Commercial Source |
| 2-Chloronicotinoyl chloride | 2989-41-5 | 176.00 | Commercial Source |
| Triethylamine | 121-44-8 | 101.19 | Commercial Source |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Commercial Source |
| Hydrochloric acid (1 M aq.) | 7647-01-0 | 36.46 | Commercial Source |
| Saturated sodium bicarbonate (aq.) | 144-55-8 | 84.01 | Prepared in-house |
| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 | Prepared in-house |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | Commercial Source |
Experimental Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3',4'-Difluoro[1,1'-biphenyl]-2-amine (10.26 g, 50.0 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture at room temperature until the amine is completely dissolved.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (7.0 mL, 50.0 mmol) to the reaction mixture.
-
Acylation: In a separate flask, dissolve 2-chloronicotinoyl chloride (8.80 g, 50.0 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Workup: Once the reaction is complete, quench the reaction by adding 1 M hydrochloric acid (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-chloro-N-(3',4'-difluoro-[1,1'-biphenyl]-2-yl)nicotinamide.
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive 2-chloronicotinoyl chloride.
-
Base: Triethylamine acts as a base to neutralize the hydrochloric acid generated during the acylation reaction, driving the reaction to completion.
-
Low-Temperature Addition: The dropwise addition of the acid chloride at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.
-
Aqueous Workup: The series of acidic and basic washes are designed to remove unreacted starting materials, the triethylamine hydrochloride salt, and other impurities.
Mechanism of Action: SDHI Fungicides
The final product, a boscalid analog, functions by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi.[1][2][9] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.
By binding to the ubiquinone-binding site of the SDH enzyme, the fungicide blocks the oxidation of succinate to fumarate.[1] This disruption of the electron transport chain halts ATP production, leading to the cessation of fungal growth and eventual cell death.[2]
Conclusion
3',4'-Difluoro[1,1'-biphenyl]-2-amine is a high-value intermediate for the synthesis of advanced SDHI fungicides. Its unique electronic and steric properties, conferred by the difluoro substitution, contribute significantly to the efficacy and robustness of the final agrochemical products. The synthetic protocols outlined in this guide provide a practical framework for researchers and professionals in the agrochemical industry to leverage this versatile building block in the development of next-generation crop protection solutions.
References
- US20240016155A1 - Pesticidal composition comprising elemental sulphur and flupyradifurone - Google P
-
An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad - ResearchGate. (URL: [Link])
- WO2021014437A1 - Process for the preparation of biphenylamines - Google P
-
Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - Beilstein Journals. (URL: [Link])
-
Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors - PubMed. (URL: [Link])
-
AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES - European Patent Office - EP 3994990 A1. (URL: [Link])
-
Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - NIH. (URL: [Link])
- WO2019243994A1 - A fungicidal composition and a process for preparation thereof - Google P
- WO2022018767A1 - Agrochemical composition comprising sdhi fungicides.
- CN102361551B - Use of synthetic and biological fungicides in combination for controlling harmful fungi - Google P
- CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google P
-
Boscalid | C18H12Cl2N2O | CID 213013 - PubChem - NIH. (URL: [Link])
-
Boscalid - Wikipedia. (URL: [Link])
-
BOSCALID (221) - Food and Agriculture Organization of the United Nations. (URL: [Link])
- WO2018024145A1 - Process for preparing boscalid - Google P
-
CAS No : 873056-62-3 | Product Name : 3',4'-Difluoro[1,1'-biphenyl]-2-amine | Pharmaffiliates. (URL: [Link])
- CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl - Google P
- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google P
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (URL: [Link])
-
SDHI Fungicides | FRAC. (URL: [Link])
- CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl - Google P
- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (URL: )
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])
-
SDHI fungicides and turfgrass disease control: An overview | Turf and Ornamental Pest Management - UGA. (URL: [Link])
-
SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? - PubMed. (URL: [Link])
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (URL: [Link])
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (URL: [Link])
-
Activity of a SDHI fungicide penflufen and the characterization of natural-resistance in Fusarium fujikuroi | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. SDHI Fungicides | FRAC [frac.info]
- 2. site.caes.uga.edu [site.caes.uga.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Boscalid Intermediate Online | Boscalid Intermediate Manufacturer and Suppliers [scimplify.com]
- 6. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 7. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Boscalid - Wikipedia [en.wikipedia.org]
- 9. SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Electrophilic Functionalization of 3',4'-Difluoro[1,1'-biphenyl]-2-amine
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the electrophilic aromatic substitution reactions of 3',4'-Difluoro[1,1'-biphenyl]-2-amine. This biphenylamine derivative is a valuable scaffold in medicinal chemistry and materials science. This guide offers a predictive analysis of the substrate's reactivity, grounded in the fundamental principles of electronic and steric effects. It presents detailed, field-tested protocols for key transformations such as bromination and nitration, enabling the controlled functionalization of this important building block. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these procedures effectively.
Part 1: Theoretical Analysis of Reactivity & Regioselectivity
The reactivity of 3',4'-Difluoro[1,1'-biphenyl]-2-amine in electrophilic aromatic substitution (EAS) is governed by the interplay of the substituents on its two aromatic rings.[1] Understanding these influences is critical for predicting the site of reaction and selecting appropriate conditions.
Substituent Effects:
-
Amino Group (-NH₂): Located at the 2-position, the amino group is a powerful activating group. Through its strong +M (mesomeric) or resonance effect, it donates electron density into the aromatic π-system, making the ring it is attached to (Ring A) significantly more nucleophilic and thus more reactive towards electrophiles.[2] It is a potent ortho, para-director.[3][4]
-
Fluoro Groups (-F): Located at the 3' and 4' positions on the second ring (Ring B), fluorine atoms exhibit a dual electronic nature. They are strongly electronegative, exerting a deactivating -I (inductive) effect by withdrawing electron density through the sigma bond.[5] However, they also possess lone pairs that can be donated into the ring via a +M (resonance) effect.[4] For halogens, the inductive effect typically outweighs the resonance effect, making them deactivators overall, yet they still direct incoming electrophiles to the ortho and para positions.[3]
-
Phenyl Group (-Ph-F₂): The difluorophenyl group attached to Ring A is generally considered a deactivating group due to its electron-withdrawing nature.
Predicted Regioselectivity:
The outcome of an electrophilic attack is a contest between these directing effects. The amino group on Ring A is a much stronger activating group than the deactivating effect of the attached difluorophenyl ring. Conversely, Ring B is deactivated by two fluorine atoms. Therefore, electrophilic substitution will occur exclusively on the amine-bearing ring (Ring A) .
Within Ring A, the amino group directs incoming electrophiles to the positions ortho and para to itself.
-
Para-position (5-position): This position is highly activated by the amino group and is sterically unhindered, making it the most probable site for monosubstitution.
-
Ortho-positions (3-position): This position is also electronically activated. However, it is sterically more hindered due to its proximity to both the bulky biphenyl linkage and the amino group itself. Substitution at this site is less likely but possible, especially with smaller electrophiles or under forcing conditions.
-
Ortho-position (1-position): This position is blocked by the biphenyl linkage.
Therefore, the primary product of a monosubstitution reaction is predicted to be the 5-substituted derivative.
Caption: Predicted sites of electrophilic attack.
Part 2: Exemplary Protocols for Electrophilic Substitution
The following protocols are provided as robust starting points. Due to the high activation by the amino group, reactions are often rapid and may require mild conditions to prevent over-reaction or oxidation.
Protocol 1: Regioselective Monobromination
Bromination of highly activated amines can be vigorous and lead to multiple substitutions.[6] Using a milder brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent provides excellent control and high selectivity for the desired monobrominated product.[7]
Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3',4'-Difluoro[1,1'-biphenyl]-2-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
-
Reaction Setup: Place the flask under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. The use of a slight excess of NBS ensures complete consumption of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water (5x the volume of DMF).
-
Extraction: Extract the aqueous phase with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure 5-bromo-3',4'-difluoro[1,1'-biphenyl]-2-amine.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Substrate Conc. | 0.2 M | Ensures adequate solubility and reaction rate. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Mild and selective reagent for activated rings, minimizing side products.[7] |
| Stoichiometry | 1.05 eq NBS | Slight excess drives the reaction to completion. |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent facilitates the reaction. |
| Temperature | 0 °C | Controls the reaction rate, preventing di-substitution and oxidation. |
| Reaction Time | 1-2 hours (TLC monitored) | Avoids prolonged reaction times that could lead to side products. |
| Expected Product | 5-bromo-3',4'-difluoro[1,1'-biphenyl]-2-amine | Substitution at the sterically accessible and electronically activated para position. |
Protocol 2: Controlled Mononitration
Direct nitration of primary anilines using strong mixed acids (HNO₃/H₂SO₄) can be problematic, often leading to oxidation and the formation of meta-isomers due to the protonation of the amine to the anilinium ion (-NH₃⁺), which is a deactivating, meta-director.[8][9] A milder, more controlled approach involves using nitric acid in acetic anhydride. This generates acetyl nitrate in situ, a less aggressive nitrating agent, and can also lead to temporary acylation of the amine, moderating its reactivity.
Methodology:
-
Reagent Preparation: In a 100 mL three-necked flask equipped with a magnetic stir bar and a dropping funnel, add acetic anhydride (10 volumes relative to the substrate mass). Cool the flask to -10 °C using an ice-salt bath.
-
Nitrating Agent Formation: Slowly add concentrated nitric acid (70%, 1.1 eq) to the cold, stirred acetic anhydride via the dropping funnel. Maintain the temperature below 0 °C during this addition. Stir the resulting mixture for 30 minutes at -10 °C.
-
Substrate Addition: Dissolve 3',4'-Difluoro[1,1'-biphenyl]-2-amine (1.0 eq) in a minimal amount of acetic anhydride and add it dropwise to the nitrating mixture, ensuring the internal temperature does not exceed -5 °C.
-
Reaction Monitoring: Stir the reaction at -10 °C to 0 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization & Precipitation: A precipitate should form. If the solution is still acidic, slowly add a saturated solution of sodium bicarbonate until the pH is neutral (pH ~7).
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Drying and Purification: Dry the solid product under vacuum. If necessary, the crude product can be recrystallized (e.g., from ethanol/water) or purified by flash column chromatography to yield 3',4'-difluoro-5-nitro[1,1'-biphenyl]-2-amine.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Nitrating System | HNO₃ / Acetic Anhydride | Generates a milder electrophile (acetyl nitrate) to prevent oxidation and improve regioselectivity.[10] |
| Stoichiometry | 1.1 eq HNO₃ | A slight excess ensures efficient nitration. |
| Solvent | Acetic Anhydride | Acts as both solvent and reagent to form the active electrophile. |
| Temperature | -10 °C to 0 °C | Low temperature is crucial to control the exothermic reaction and prevent side product formation. |
| Reaction Time | 2-4 hours (TLC monitored) | Allows for complete conversion without significant degradation. |
| Expected Product | 3',4'-difluoro-5-nitro[1,1'-biphenyl]-2-amine | Directs nitration to the activated para position while minimizing anilinium ion formation. |
Part 3: General Experimental Workflow & Characterization
A successful experimental outcome relies on a systematic workflow, from reaction setup to final product analysis.
Caption: General experimental workflow diagram.
Product Characterization:
-
¹H and ¹³C NMR: Will confirm the overall structure and, most importantly, the regiochemistry of the substitution by analyzing the coupling patterns and chemical shifts of the aromatic protons on Ring A.
-
¹⁹F NMR: Will confirm the presence and integrity of the difluorophenyl ring.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product, verifying the addition of the electrophile.
Part 4: Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Avoid inhalation and skin contact.
-
Concentrated nitric acid and acetic anhydride are highly corrosive and strong oxidizing agents. Handle with extreme care. The mixing of these reagents is exothermic and must be done at low temperatures.[11]
-
Quenching nitration reactions can be highly exothermic. Always pour the reaction mixture slowly onto a large excess of ice.
References
- Vertex AI Search. (2010). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. NIH.
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. [Link]
- RSC Publishing. (n.d.).
- Google Patents. (n.d.).
-
PubChem. (n.d.). 3',4'-Difluoro[1,1'-biphenyl]-2-amine. [Link]
- YouTube. (2019). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples.
- BenchChem. (n.d.).
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
- YouTube. (2023).
-
Saint John's University & College of Saint Benedict. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). The method of one kind synthesis aminobphenyl of 3,4 difluoro 2'.
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
- YouTube. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
-
Pharmaffiliates. (n.d.). CAS No : 873056-62-3 | Product Name : 3',4'-Difluoro[1,1'-biphenyl]-2-amine. [Link]
- Master Organic Chemistry. (2018).
- NIH. (2024).
- TopSCHOLAR. (n.d.).
- PubMed. (2024). Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines.
-
Wikipedia. (n.d.). Nitration. [Link]
-
SciSpace. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. [Link]
- ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
- JoVE. (2023).
- YouTube. (2023).
- Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI.
- Quora. (2020). Why are fluoroarenes not prepared by electrophilic substitution?.
- Chemistry LibreTexts. (2022). 16.
- Journal of the Chemical Society C. (n.d.).
- YouTube. (2022).
- BenchChem. (n.d.).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 6. youtube.com [youtube.com]
- 7. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 8. Nitration - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision N-Alkylation of 3',4'-Difluoro[1,1'-biphenyl]-2-amine
This Application Note is designed for medicinal chemists and process development scientists working with 3',4'-Difluoro[1,1'-biphenyl]-2-amine (CAS: 873056-62-3). This scaffold is a critical intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, most notably Fluxapyroxad .
While the industrial utility of this amine typically involves N-acylation (amide formation), this guide addresses the specific challenge of N-alkylation —a transformation often required for Structure-Activity Relationship (SAR) exploration to modulate lipophilicity (LogP), metabolic stability, or hydrogen-bond donor/acceptor profiles.
Executive Summary & Mechanistic Context[1][2][3][4][5]
The Challenge: The N-alkylation of 3',4'-difluoro[1,1'-biphenyl]-2-amine presents a classic "ortho-substituted aniline" problem.
-
Steric Hindrance: The phenyl ring at the ortho position (C2) creates significant steric bulk around the nitrogen lone pair. This retards nucleophilic attack in SN2 pathways.
-
Electronic Deactivation: The 3',4'-difluoro substitution pattern on the distal ring exerts an electron-withdrawing inductive effect (–I), lowering the basicity and nucleophilicity of the amine compared to a standard aniline.
-
Selectivity: Direct alkylation often leads to an uncontrollable mixture of starting material, mono-alkylated product, and bis-alkylated byproducts.
The Solution: To achieve high-yield mono-alkylation, we prioritize Reductive Amination (Method A) as the primary protocol. For sterically demanding alkyl groups or industrial scalability, Metal-Catalyzed "Borrowing Hydrogen" Alkylation (Method B) is the superior alternative.
Decision Matrix: Selecting the Right Protocol
Before beginning, select the method based on your target alkyl group (R).
Figure 1: Decision matrix for protocol selection based on steric demand of the incoming alkyl group.
Experimental Protocols
Method A: Reductive Amination (The Gold Standard)
Best for: Mono-methylation, Ethyl, Benzyl, and unhindered primary alkyl groups. Mechanism: Formation of an imine/iminium intermediate followed by selective reduction.[1][2] The ortho-phenyl group can slow imine formation, requiring acidic activation.
Reagents:
-
Substrate: 3',4'-Difluoro[1,1'-biphenyl]-2-amine (1.0 equiv)
-
Carbonyl Source:
-
For Methylation: Paraformaldehyde (3.0 equiv) or Formalin (37% aq., 5.0 equiv).
-
For Ethylation: Acetaldehyde (1.5 equiv).[3]
-
-
Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 - 2.0 equiv). Note: Preferred over NaCNBH3 for lower toxicity and better control.
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv).
Step-by-Step Protocol:
-
Preparation: In a flame-dried reaction vial equipped with a stir bar, dissolve the amine (1.0 equiv) in DCE (0.1 M concentration) .
-
Activation: Add Acetic Acid (1.0 equiv) . Stir for 5 minutes at room temperature. Why? This protonates the carbonyl source and catalyzes imine formation, overcoming the lower nucleophilicity of the fluorinated biphenyl amine.
-
Imine Formation: Add the Aldehyde (1.5 equiv) .
-
Crucial Step: If using Paraformaldehyde, heat to 60°C for 1 hour to depolymerize and form the hemiaminal/imine. For liquid aldehydes, stir at RT for 30 mins.
-
-
Reduction: Cool to 0°C (ice bath). Add NaBH(OAc)3 (1.5 equiv) portion-wise over 10 minutes.
-
Safety: Gas evolution (H2) may occur; ensure venting.
-
-
Reaction: Remove ice bath and stir at Room Temperature for 4–16 hours. Monitor by LC-MS.
-
Target Mass: [M+H]+ = 205.2 + mass of alkyl group.
-
-
Quench: Quench with saturated aqueous NaHCO3. Stir vigorously for 20 minutes to decompose boron complexes.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Method B: Titanium-Mediated Reductive Amination
Best for: Sterically hindered Ketones (e.g., Isopropyl, Cyclohexyl) or weak nucleophiles. Logic: The ortho-biphenyl group sterically blocks the attack on the carbonyl. Titanium(IV) isopropoxide acts as a Lewis acid and a water scavenger, driving the equilibrium toward the imine.
Protocol:
-
Imine Formation: Mix Amine (1.0 equiv) and Ketone (1.2 equiv) in neat Ti(OiPr)4 (2.0 equiv) .
-
Stir: Stir at Room Temperature (or 60°C for difficult substrates) for 4–8 hours. The solution will become viscous.
-
Dilution: Dilute the mixture with dry Methanol or Ethanol .
-
Reduction: Carefully add NaBH4 (1.5 equiv) at 0°C. Caution: Exothermic.
-
Quench: Add 1N NaOH or water. A white precipitate (TiO2) will form. Filter through Celite.
Method C: Direct Alkylation (SN2)
Best for: Simple alkyl halides when reductive amination reagents are unavailable. Risk: High risk of bis-alkylation.
Protocol:
-
Solvent: DMF (Polar Aprotic is required).[4]
-
Base: Cs2CO3 (1.2 equiv) . Why Cesium? The "Cesium Effect" improves solubility and reactivity of the base in organic media.
-
Alkylation: Add Alkyl Halide (0.9 equiv) dropwise at 0°C.
-
Control: Use a slight deficit of the alkyl halide to prevent over-alkylation.
-
-
Temperature: Maintain at 0°C to RT. Do not heat unless necessary.
Analytical Data & Validation
When characterizing the N-alkylated product, look for these specific diagnostic signals.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | N-H Signal | A broad singlet (often 3.5 - 5.0 ppm) integrating to 1H . Disappearance of the 2H amine signal confirms conversion; retention of 1H confirms mono-alkylation. |
| 1H NMR | N-Alkyl Shift | N-Methyl: Singlet ~2.8-2.9 ppm. N-Methylene: Doublet/Singlet ~3.1-3.3 ppm. |
| 13C NMR | C-N Carbon | Significant upfield shift of the alkyl carbon attached to N compared to the halide precursor. |
| LC-MS | Retention Time | Product will be less polar (higher retention time) than the parent amine on Reverse Phase (C18). |
Mechanism of Reductive Amination (Pathway)
Figure 2: Mechanistic pathway highlighting the rate-limiting dehydration step caused by ortho-substitution.
References
- Fluxapyroxad Synthesis Context: Bayer CropScience & BASF Patents: Primary literature regarding the synthesis of Fluxapyroxad intermediates confirms the 3',4'-difluoro[1,1'-biphenyl]-2-amine scaffold is generated via Suzuki-Miyaura coupling of 2-bromoaniline derivatives with 3,4-difluorophenylboronic acid. Reference: Rheinheimer, J., et al. "Fluxapyroxad: A new broad-spectrum fungicide." Modern Fungicides and Antifungal Compounds VI (2010).
-
Reductive Amination of Hindered Amines
- Protocol Authority: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862 (1996).
-
Link:[Link]
-
Titanium-Mediated Amination
- Protocol Authority: Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (1995).
-
Link:[Link]
- Cesium Effect in Alkylation: Mechanistic Insight: Flessner, T., & Doye, S. "Cesium carbonate: A powerful base for organic synthesis." Journal of Practical Chemistry, (1999).
Sources
Executive Summary: The "Fluorine Effect" in Cross-Coupling
Technical Support Center: Advanced Catalysis Division Ticket #: SZK-F-90210 Subject: Optimization of Suzuki-Miyaura Coupling for Fluorinated Substrates Status: Open [Priority: High] Assigned Specialist: Senior Application Scientist, Process Chemistry Group
You are likely reading this because your standard Suzuki protocol (
Fluorine substituents introduce unique challenges:
-
Protodeboronation: Electron-withdrawing fluorine atoms on the boronic acid ring stabilize the intermediate carbanion, accelerating the cleavage of the C-B bond before coupling can occur.
-
SNAr Competition: Fluorinated electrophiles are prone to nucleophilic attack by the base (OH⁻/OR⁻) rather than the palladium catalyst.
-
Electronic Deactivation: Polyfluorinated aryl halides are electron-poor, which actually facilitates oxidative addition, but can make the transmetalation step sluggish or promote homocoupling.
This guide provides the protocols to overcome these specific failure modes.
Module 1: The Protodeboronation Crisis
Diagnosis: Your fluorinated boronic acid disappears, but the desired biaryl product is absent. NMR shows the hydro-deboronated arene (Ar-H).
The Mechanism of Failure
Base-promoted protodeboronation is the primary killer of fluorinated boronic acids (especially 2,6-difluoro or polyfluoro derivatives). The base forms a boronate "ate" complex, which then fragments.
Figure 1: The mechanism of base-mediated protodeboronation. Fluorine stabilizes the [Ar-] species, driving the reaction toward the dead end (Ar-H).
Solution A: Anhydrous Conditions (The "Dry" Protocol)
If water is the proton source, remove it. Switch to anhydrous bases and solvents.
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
-
Base: Anhydrous
(finely ground) or . -
Additives: Molecular Sieves (4Å).
-
Note: Carbonate bases (
) generate water in situ when they neutralize the boronic acid. Phosphate is superior here.
Solution B: The "Slow Release" Strategy (MIDA Boronates)
If the boronic acid is too unstable, use N-methyliminodiacetic acid (MIDA) boronates.[1] These are protected forms that release the active boronic acid slowly, keeping the concentration of the unstable species low (below the threshold for rapid decomposition) while the catalyst consumes it.
Protocol: MIDA Coupling of Polyfluorinated Aryls
-
Reagents: Aryl Halide (1.0 equiv), MIDA Boronate (1.2–1.5 equiv),
(0.5 equiv - optional promoter). -
Catalyst:
or XPhos Pd G4 (0.02–0.05 equiv). -
Solvent: THF:Water (10:1) or Dioxane:Water (5:1).
-
Base:
(3.0 equiv). -
Temperature: 60–80°C.
-
Why it works: The MIDA ester hydrolyzes slowly.[1] The active boronic acid is generated in situ and immediately transmetalated before it can decompose.
Module 2: Catalyst Selection for Fluorinated Substrates
Diagnosis: Reactivity is low. The oxidative addition into electron-rich C-F bonds (if activating C-F) or sterically hindered fluorinated rings is failing.
Standard
Recommended Systems
| Catalyst System | Ligand Class | Best For...[2][3] | Key Reference |
| XPhos Pd G4 | Biaryl Phosphine | General Purpose. Excellent for polyfluorinated boronic acids and heteroaryl chlorides. | |
| Pd-PEPPSI-IPr | NHC | Steric Bulk. Best for ortho-fluorinated substrates where phosphines fail due to cone angle issues. | |
| Trialkyl Phosphine | High Reactivity. Good for aryl chlorides with high F-content. |
Module 3: Avoiding SNAr Side Reactions
Diagnosis: You see the aryl halide coupling partner converting to a phenol (Ar-OH) or ether (Ar-OR).
Fluorinated aryl halides are electron-deficient. In the presence of strong bases (hydroxides, alkoxides), they undergo Nucleophilic Aromatic Substitution (SNAr), displacing the halogen or a fluorine atom.
The Fix:
-
Switch Base: Use
(mild) or (non-nucleophilic source of base). Avoid , , or . -
Solvent: Use non-protic solvents (Dioxane, DMF) rather than alcohols to prevent ether formation.
Troubleshooting Decision Matrix
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting logic for fluorinated Suzuki coupling failures.
Frequently Asked Questions (FAQ)
Q: Can I use Potassium Organotrifluoroborates (Molander salts) instead of MIDA?
A: Yes.
Q: My fluorinated boronic acid is expensive. How do I screen conditions sparingly? A: Use the "Micro-scale High Throughput" method. Run reactions in 1-dram vials using 5-10 mg of substrate.
-
Screen 1: Pd(dppf)Cl2 / K2CO3 / Dioxane:H2O (Baseline)
-
Screen 2: XPhos Pd G4 / K3PO4 / THF (Advanced)
-
Screen 3: Pd-PEPPSI / Cs2CO3 / Toluene (Steric/Anhydrous)
Q: Why is Fluoride (CsF/KF) recommended as a base? A: Fluoride forms a [Ar-B(OH)2F]- species which activates the boron for transmetalation without being a strong Brønsted base. This minimizes protodeboronation and SNAr side reactions simultaneously.
References
-
Mechanism of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc. 2010 , 132, 13100–13112. Link
-
MIDA Boronates: Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc. 2007 , 129, 6716–6717. Link
-
Buchwald Precatalysts: Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls. J. Am. Chem. Soc. 2010 , 132, 14073–14075. Link
-
Organotrifluoroborates: Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Acc.[4][5] Chem. Res. 2007 , 40, 275–286. Link
-
Anhydrous Fluoride Activation: Wright, S. W.; Hageman, D. L.; McClure, L. D. Fluoride-mediated boronic acid coupling reactions.[1][3][6][7][8][9][10][11] J. Org. Chem. 1994 , 59, 6095–6097. Link
Sources
- 1. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoride protects boronic acids in the copper(i)-mediated click reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. scholarship.claremont.edu [scholarship.claremont.edu]
- 11. researchgate.net [researchgate.net]
effect of catalyst and ligand on Suzuki coupling of fluorinated substrates
The following guide serves as a technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving fluorinated substrates.
Status: Operational | Tier: Advanced Support | Topic: Catalyst & Ligand Effects
Welcome, Researcher.
You are likely here because your standard Suzuki protocol failed on a fluorinated substrate. Fluorine is not just a substituent; it is a perturbation that fundamentally alters the electronic and steric landscape of your reaction.
The Core Challenge:
-
Fluorinated Halides (Electrophiles): The electron-withdrawing nature of fluorine accelerates oxidative addition but can destabilize the Pd(II) intermediate or promote side reactions like C-F activation.
-
Fluorinated Boronic Acids (Nucleophiles): These are notoriously unstable. Electron deficiency makes the C-B bond prone to hydrolytic cleavage (protodeboronation) before transmetallation can occur.[1]
This guide provides the causality-driven solutions you need to fix these specific failure modes.
Part 1: The Decision Matrix (Catalyst & Ligand Selection)
The "standard" tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often insufficient for fluorinated substrates due to poor stability and slow oxidative addition cycles. Use this matrix to select the correct engine for your reaction.
Ligand Selection Logic
Figure 1: Decision tree for selecting the optimal ligand based on the specific electronic and steric challenges of the fluorinated substrate.
Catalyst Performance Table
| Catalyst System | Best For | Why It Works |
| XPhos Pd G3 / G4 | Polyfluorinated Boronic Acids (e.g., C₆F₅B(OH)₂) | The bulky biaryl ligand creates a protective pocket that accelerates reductive elimination and stabilizes the active Pd(0) species, allowing reaction at lower temperatures to outcompete protodeboronation [1]. |
| Pd-PEPPSI-IPr | Fluorinated Heterocycles (e.g., Fluoropyridines) | The NHC (N-Heterocyclic Carbene) ligand binds tightly to Pd, preventing catalyst decomposition (Pd black) which is common with electron-deficient heterocycles [2]. |
| Pd(OAc)₂ + PCy₃ | Aryl Chlorides with Fluorine | Electron-rich alkyl phosphines facilitate the difficult oxidative addition of C-Cl bonds, which is necessary even if the ring is activated by fluorine [3]. |
| Pd(PPh₃)₄ | Avoid | Not Recommended. Lacks the activity to couple unstable fluorinated substrates before they decompose. |
Part 2: Troubleshooting & Optimization Guides
Issue 1: "My fluorinated boronic acid is disappearing, but no product is forming."
Diagnosis: Protodeboronation . The electron-withdrawing fluorine atoms pull density away from the boron, making the C-B bond highly susceptible to attack by water/base, replacing the B(OH)₂ group with a Hydrogen.
Corrective Actions:
-
Switch to "Slow Release" Reagents: Replace the boronic acid with a Potassium Trifluoroborate (Ar-BF₃K) or a MIDA Boronate .[2] These hydrolyzed slowly, keeping the concentration of the unstable free acid low but steady, matching the turnover rate of the catalyst [4].
-
Use Anhydrous Conditions: Switch to a CsF / Toluene system. Fluoride activates the boronic ester without requiring water, shutting down the hydrolytic deboronation pathway.
-
Increase Catalyst Loading & Activity: Use a highly active catalyst like XPhos Pd G3 to finish the reaction in 30 minutes at room temperature, rather than cooking it for 12 hours at 80°C [1].
Issue 2: "The reaction stalls, and I see black precipitate."
Diagnosis: Catalyst Decomposition (Pd Black Formation). Fluorinated substrates often lack the electron density to stabilize the Pd intermediates. If the catalytic cycle turns over too slowly (specifically the transmetallation step), the unstable Pd(II) species aggregates into inactive Pd metal.
Corrective Actions:
-
Stabilize the Pd: Switch to a Pd-NHC catalyst (e.g., Pd-PEPPSI) . The carbene ligand is a much stronger sigma-donor than phosphines and will not dissociate easily.
-
Add a Promoter: Add 0.5 - 1.0 equiv of TBAF (Tetrabutylammonium fluoride) or Ag₂O . Silver oxide can facilitate transmetallation via a "silver effect," bypassing the slow base-mediated pathway [5].
Issue 3: "I am getting C-F activation (coupling at the fluorine) instead of the halide."
Diagnosis: Chemo-selectivity Failure. While rare in standard Suzuki conditions, highly active catalysts or specific directing groups can cause the Pd to insert into the C-F bond (oxidative addition) rather than the C-Cl/Br bond.
Corrective Actions:
-
Lower the Temperature: C-F activation typically has a higher activation energy than C-Br/I activation. Run the reaction at room temperature.
-
Switch Ligand: Avoid smaller, electron-rich phosphines (like PCy₃) if C-F activation is observed. Use sterically bulky ligands like BrettPhos , which sterically hinder the approach to the smaller fluorine atom while permitting access to the larger halide [6].
Part 3: Validated Protocols
Protocol A: The "Unstable Substrate" Method (For Polyfluorinated Boronic Acids)
Designed to outrun decomposition.
-
Setup: In a glovebox or under strict Argon flow, charge a vial with:
-
Aryl Halide (1.0 equiv)
-
XPhos Pd G3 (2-5 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
-
Solvent: Add degassed THF or 1,4-Dioxane (0.2 M concentration).
-
Activation: Add the Polyfluorophenyl Boronic Acid (1.5 equiv).
-
Reaction: Stir vigorously at Room Temperature or max 40°C .
-
Why? High heat kills fluorinated boronic acids. XPhos is active enough to drive this at ambient temp.
-
-
Monitor: Check HPLC/LCMS at 30 mins. If conversion is <50%, add another 0.5 equiv of boronic acid.
Protocol B: The "Slow Release" Method (For MIDA Boronates)
Designed for maximum reliability with difficult partners.
-
Setup: Charge flask with:
-
Aryl Halide (1.0 equiv)
-
MIDA Boronate (1.2 equiv)
-
Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
-
Solvent: Add Dioxane:Water (10:1) .
-
Why? Water is strictly required here to hydrolyze the MIDA protecting group slowly.
-
-
Reaction: Heat to 60-80°C .
Part 4: Mechanistic Visualization
Understanding the failure point in the cycle is critical for troubleshooting.
Figure 2: The Suzuki Catalytic Cycle highlighting the critical bottlenecks for fluorinated substrates: Pd(II) instability and Protodeboronation during the transmetallation window.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[8] Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749–4755. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling with MIDA Boronates.[4] Journal of the American Chemical Society, 132(22), 7600–7601. Link
-
Korenaga, T., et al. (2005). Suzuki–Miyaura coupling reaction using electron-deficient arylboronic acids.[1] Synthesis, 2005(19), 3299-3305. Link
-
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles. Journal of the American Chemical Society, 130(41), 13552–13554. Link
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3',4'-Difluoro[1,1'-biphenyl]-2-amine
[1]
Executive Summary & Compound Profile
Compound: 3',4'-Difluoro[1,1'-biphenyl]-2-amine CAS: 873056-62-3 Role: Key intermediate for succinate dehydrogenase inhibitor (SDHI) fungicides (analogous to Boscalid intermediates) and pharmaceutical scaffolds.[1] Critical Quality Attribute (CQA): Palladium content <10 ppm; Purity >98% (HPLC).
This guide addresses the purification of crude 3',4'-Difluoro[1,1'-biphenyl]-2-amine synthesized via Suzuki-Miyaura cross-coupling.[1] The crude matrix typically contains unreacted 3,4-difluorophenylboronic acid, palladium residues (from Pd(PPh3)4 or Pd(dppf)Cl2), and protodeboronation by-products.[1] Due to the weakly basic nature of the aniline functionality, standard silica chromatography often leads to tailing and yield loss.[1] This guide prioritizes chemical extraction and recrystallization for scalable, high-purity isolation.[1]
Solubility & Impurity Dashboard
| Component | Water (pH 7) | Acidic Water (pH < 1) | Organic (EtOAc/DCM) | Key Removal Strategy |
| Target Amine | Insoluble | Soluble (as Salt) | Soluble | Acid-Base Extraction |
| Boronic Acid | Insoluble | Insoluble | Soluble | Base Wash (converts to borate) |
| Pd Catalyst | Insoluble | Insoluble | Soluble/Colloidal | Scavengers / Carbon |
| Inorganic Salts | Soluble | Soluble | Insoluble | Aqueous Wash |
| Non-basic Organics | Insoluble | Insoluble | Soluble | Partition into Organic Phase |
Troubleshooting Guide (Q&A)
Issue 1: "My product is dark brown/black even after column chromatography."
Diagnosis: Residual Palladium (Pd) or Aniline Oxidation.[1] Technical Insight: Palladium catalysts, particularly Pd(0) colloids, are notoriously difficult to remove via standard silica chromatography because they "streak" through the column.[1] Furthermore, electron-rich anilines are prone to air oxidation, forming azo- or nitroso-colored impurities.[1] Solution:
-
Chemical Scavenging: Treat the crude organic solution with Trimercaptotriazine (TMT) functionalized silica or activated carbon (Darco G-60) before evaporation.[1]
-
Salt Formation: Convert the amine to its hydrochloride salt.[1] The salt stabilizes the amine against oxidation and excludes non-basic Pd complexes during filtration.[1]
Issue 2: "I see persistent boronic acid peaks in the H-NMR."
Diagnosis: Incomplete washing or boroxine formation.[1] Technical Insight: Boronic acids can dehydrate to form trimeric boroxines, which are lipophilic and co-extract with your product.[1] Solution:
-
The Oxidative Wash: Add a mild oxidative workup step (10% H2O2 or NaBO3) to the crude reaction mixture before extraction.[1] This converts residual boronic acid to the corresponding phenol (3,4-difluorophenol), which is easily removed by a dilute NaOH wash (pKa ~10).[1]
Issue 3: "Significant yield loss occurred during Acid-Base extraction."
Diagnosis: Emulsion formation or incomplete precipitation.[1] Technical Insight: Fluorinated biphenyls are highly lipophilic.[1] When basifying the aqueous acid extract, the free amine may oil out rather than precipitate, trapping water and salts.[1] Solution:
Visual Workflow: The "Trap and Release" Protocol[1]
The following diagram illustrates the logic of the Acid-Base purification strategy, which leverages the basicity of the amine to separate it from neutral impurities (Pd ligands, starting halides) and acidic impurities (boronic acids).[1]
Caption: "Trap and Release" purification logic separating the target amine from lipophilic impurities via reversible salt formation.
Detailed Experimental Protocols
Protocol A: The "Reset" (Acid-Base Extraction)
Use this method for crude mixtures with <80% purity.[1]
-
Dissolution: Dissolve the crude brown oil/solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Filtration: If solids are present, filter through a pad of Celite to remove bulk Pd black.[1]
-
Salt Formation: Transfer filtrate to a separatory funnel. Add 1M HCl (3 equivalents relative to amine).[1] Shake vigorously for 2 minutes.
-
Observation: The target amine moves to the aqueous layer as the hydrochloride salt.[1]
-
-
Separation: Drain the lower aqueous layer into a clean flask. Keep the upper organic layer (contains non-basic impurities).[1]
-
Re-extraction (Optional): Wash the aqueous layer once with fresh EtOAc to remove entrained organics.[1]
-
Liberation: Cool the aqueous acidic solution to 0-5°C. Slowly add 4M NaOH until pH reaches 10-12.
-
Critical Step: The solution will become cloudy as the free amine precipitates.[1]
-
-
Recovery: Extract the cloudy aqueous mixture with Toluene or MTBE (2 x volume).
-
Drying: Wash the combined organic extracts with brine, dry over Na2SO4, and concentrate in vacuo.
Protocol B: The "Polish" (Recrystallization)
Use this method for >90% pure material to reach >99% and remove trace Pd.[1]
Solvent System: Ethanol / Water (Standard) or Heptane / Toluene (For high lipophilicity).[1]
-
Dissolution: Place the semi-pure solid in a flask. Add Ethanol (absolute) (approx. 3-5 mL per gram).[1] Heat to reflux (80°C) until fully dissolved.
-
Hot Filtration: If black specks (Pd) remain, filter the hot solution through a 0.45 µm PTFE syringe filter.
-
Crystallization: Remove from heat. While still warm, add Water dropwise until a faint turbidity persists.
-
Cooling: Re-heat slightly to clear the solution, then let it cool slowly to room temperature with stirring. Finally, cool to 0°C in an ice bath for 1 hour.
-
Collection: Filter the white/off-white needles.[1] Wash with cold 50% EtOH/Water.[1]
Protocol C: Palladium Scavenging (If Acid/Base fails)
If the product remains colored, use a solid-supported scavenger.[1]
References
-
Suzuki Coupling & Impurity Profiles
-
Boscalid Intermediate Synthesis (Analogous Chemistry)
-
Palladium Removal Strategies
-
Boronic Acid Removal Techniques
Comparative Analysis of Synthetic Routes to Difluorobiphenyl Amines
This guide provides a comparative technical analysis of synthetic routes to difluorobiphenyl amines , a critical scaffold in medicinal chemistry found in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and liquid crystals.
The analysis focuses on the synthesis of 4'-amino-2,4-difluorobiphenyl as a representative target, evaluating three distinct methodologies:
-
Suzuki-Miyaura Cross-Coupling (The Industrial Standard)[1]
-
Buchwald-Hartwig Amination (The Late-Stage Functionalization)
-
Direct C-H Arylation (The Atom-Economic Emerging Route)
Executive Summary & Route Selection Strategy
The synthesis of difluorobiphenyl amines presents unique challenges due to the electronic deactivation of the fluorinated ring and the potential for defluorination side reactions. The choice of route depends heavily on the availability of starting materials and the stage of drug development (Discovery vs. Process).
Decision Matrix for Route Selection
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability.
Comparative Performance Analysis
The following table summarizes the performance metrics of the three primary routes based on experimental data derived from recent literature.
| Metric | Route A: Suzuki-Miyaura | Route B: Buchwald-Hartwig | Route C: C-H Activation |
| Overall Yield | 80–95% | 70–85% | 40–60% |
| Functional Group Tolerance | High (Compatible with esters, nitriles) | Moderate (Sensitive to protic groups) | Low (Requires directing groups) |
| Reagent Cost | Moderate (Boronic acids can be pricey) | High (Pd sources & complex ligands) | Low (Simple arenes) |
| Scalability | Excellent (Kg-scale proven) | Good (Heat management required) | Poor (Selectivity issues) |
| Atom Economy | Low (Stoichiometric boron waste) | Moderate | High (No pre-functionalization) |
| Key Risk | Protodeboronation of fluorinated substrates | Catalyst poisoning by amines | Regio-isomer formation |
Detailed Experimental Protocols
Route A: Suzuki-Miyaura Cross-Coupling (The Gold Standard)
Mechanism: Palladium-catalyzed coupling of an aryl halide with an aryl boronic acid.[1] Why it works: The electron-withdrawing fluorine atoms on the boronic acid can accelerate transmetalation but also make the C-B bond labile. Using a robust catalyst system is essential.[1]
Protocol: Synthesis of 4'-amino-2,4-difluorobiphenyl
Based on optimized conditions for fluorinated biaryls [1, 2].
-
Reagents:
-
1-Bromo-4-nitrobenzene (1.0 equiv) [Precursor to amine][1]
-
2,4-Difluorophenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OH)₂/C (Pearlman's Catalyst) or Pd(dppf)Cl₂ (3-5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Ethanol/Water (3:1 v/v) or Toluene/Water
-
-
Procedure:
-
Step 1 (Coupling): Charge a reaction vessel with the aryl bromide, boronic acid, base, and catalyst.[2] Evacuate and backfill with N₂ (3 cycles).[1][3] Add degassed solvent.[1] Heat to 65–80°C for 4–6 hours. Monitor by HPLC/TLC.[1]
-
Note: Fluorinated boronic acids are prone to protodeboronation.[1] Avoid strong bases like NaOH; K₃PO₄ is milder and effective.[1]
-
Step 2 (Work-up): Cool to RT. Filter through Celite to remove Pd.[1] Dilute with EtOAc, wash with brine, and dry over Na₂SO₄. Concentrate to yield the nitro-biaryl intermediate.[1]
-
Step 3 (Reduction): Dissolve the intermediate in MeOH. Add 10% Pd/C and stir under H₂ (1 atm) or use Fe/NH₄Cl for chemoselective reduction if other reducible groups are present.[1]
-
-
Expected Yield: 85-92% (over 2 steps).
Route B: Buchwald-Hartwig Amination
Mechanism: Pd-catalyzed C-N bond formation replacing a halide on the pre-formed biaryl core.[1] Why it works: If the difluorobiphenyl skeleton is already assembled (e.g., via Ullmann coupling), this route installs the amine directly. The electron-deficient nature of the difluorophenyl ring can actually facilitate oxidative addition if the halide is on that ring.
Protocol: Amination of 4'-Bromo-2,4-difluorobiphenyl
Adapted from standard Buchwald conditions [3, 4].[1]
-
Reagents:
-
4'-Bromo-2,4-difluorobiphenyl (1.0 equiv)[1]
-
Benzophenone imine (1.2 equiv) [Ammonia surrogate]
-
Catalyst: Pd₂(dba)₃ (2 mol%) + Ligand: Xantphos or BINAP (4 mol%)
-
Base: Cs₂CO₃ or NaOtBu (1.5 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
-
-
Procedure:
-
Step 1: Combine halide, imine, Pd source, ligand, and base in a sealed tube under Argon.
-
Step 2: Heat at 100°C for 12 hours. The mixture will turn deep orange/red.
-
Step 3 (Hydrolysis): Cool to RT. Add 1N HCl/THF and stir for 1 hour to hydrolyze the imine to the primary amine.
-
Step 4: Neutralize with NaOH, extract with DCM. Purify via column chromatography.[1]
-
-
Expected Yield: 75-82%.
Route C: C-H Activation (Direct Arylation)
Mechanism: Direct metalation of an unfunctionalized C-H bond, often directed by a functional group or inherent acidity of protons between fluorine atoms. Why it works: Polyfluorobenzenes have acidic protons (pKa ~27) ortho to fluorine atoms, allowing for direct Pd or Cu-catalyzed arylation without pre-functionalization.[1]
Protocol: Direct Arylation of 1,3-Difluorobenzene
Based on C-H activation methodologies [5, 6].
-
Reagents:
-
1,3-Difluorobenzene (Excess, used as solvent/reactant)
-
4-Bromoaniline (protected as acetanilide) (1.0 equiv)[1]
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PCy₃HBF₄ (10 mol%)
-
Base: K₂CO₃ (2.0 equiv) and Pivalic acid (30 mol% as proton shuttle)
-
-
Procedure:
-
Step 1: Mix the protected aniline, Pd catalyst, ligand, base, and pivalic acid in 1,3-difluorobenzene (or DMAc if stoichiometry is limited).
-
Step 2: Heat to 120°C for 24 hours.
-
Step 3: The reaction relies on the "Concerted Metalation-Deprotonation" (CMD) pathway. The proton between the two fluorines (C2 position) is most acidic and reactive, favoring the 2,6-difluoro isomer, but steric bulk often directs to the 4-position (yielding the 2,4-difluoro product). Regioselectivity is the major challenge here.
-
-
Expected Yield: 45-60% (often requires separation of isomers).[1]
Mechanistic Visualization (Suzuki Coupling)
The following diagram illustrates the catalytic cycle for Route A, highlighting the critical transmetalation step involving the fluorinated boronate.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. The base activation step is crucial for fluorinated boronic acids to prevent protodeboronation.
References
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling. PubMed Central. [Link][1]
-
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling. PubMed Central. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][1]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings. Preprints.org. [Link][1]
-
Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules. Beilstein Journal of Organic Chemistry. [Link][1]
-
Recent Advances in C-H Fluorination. Royal Society of Chemistry. [Link][1]
Sources
The Criticality of Purity for 3',4'-Difluoro[1,1'-biphenyl]-2-amine
A Comparison Guide to High-Performance Liquid Chromatography (HPLC) Purity Validation of 3',4'-Difluoro[1,1'-biphenyl]-2-amine
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 3',4'-Difluoro[1,1'-biphenyl]-2-amine, a crucial intermediate in the synthesis of various pharmaceuticals.[1] We will explore the rationale behind methodological choices, present comparative data, and provide a detailed, validated protocol, all grounded in authoritative scientific principles and regulatory expectations.
3',4'-Difluoro[1,1'-biphenyl]-2-amine serves as a significant building block in medicinal chemistry.[1] Impurities, which can arise from starting materials, by-products, or degradation, can impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and validated analytical method to confirm its purity is a non-negotiable aspect of quality control. HPLC is the industry-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
Strategic Selection of HPLC Methodology: A Comparative Analysis
The success of an HPLC purity method hinges on the strategic selection of the stationary phase, mobile phase, and detector. Here, we compare the performance of a traditional C18 stationary phase with a Biphenyl phase, highlighting the superior selectivity of the latter for this specific analyte.
Stationary Phase: The Heart of the Separation
While C18 columns are the workhorses of reversed-phase chromatography, relying primarily on hydrophobic interactions, Biphenyl phases offer a mixed-mode retention mechanism. This dual nature, combining hydrophobic interactions with strong π-π interactions from the biphenyl ligand's aromatic rings, provides enhanced selectivity for aromatic compounds like 3',4'-Difluoro[1,1'-biphenyl]-2-amine.[2]
Why Biphenyl Excels for this Analyte: The two fluorine atoms and the amine group on the biphenyl structure create a unique electronic profile. The electron-rich aromatic system of the biphenyl stationary phase can engage in more specific π-π stacking interactions with the analyte compared to the less specific hydrophobic interactions of a C18 phase.[3] This often results in better resolution of the main peak from structurally similar impurities.
Mobile Phase Optimization: Driving Selectivity
The choice of organic modifier in the mobile phase significantly influences selectivity. Acetonitrile and methanol are the most common choices in reversed-phase HPLC. For aromatic amines, a gradient elution with a buffered aqueous phase and an organic modifier is typically employed to ensure good peak shape and resolution.
-
Aqueous Phase: A buffer, such as phosphate or formate, is essential to control the ionization state of the amine group, leading to consistent retention times and symmetrical peaks. A pH of 2-3 is generally recommended for the separation of ionizable compounds.[4]
-
Organic Modifier: While both acetonitrile and methanol can be effective, their different dipole moments and hydrogen bonding capabilities can alter the elution order and selectivity of impurities.[3] Method development should involve scouting gradients with both solvents to determine the optimal conditions.
Detection: Ensuring Peak Purity and Quantitation
A Photodiode Array (PDA) detector is the preferred choice for purity analysis.[5][6] Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum for each point across a chromatographic peak.[7] This capability is crucial for:
-
Peak Purity Assessment: By comparing spectra across the peak, co-eluting impurities can be detected.[7][8][9]
-
Method Specificity: It allows for the selection of an optimal detection wavelength that maximizes the signal for the main component while minimizing interference from potential impurities.
Comparative Performance Data: Biphenyl vs. C18
To illustrate the practical advantages of the Biphenyl phase, the following table summarizes hypothetical but representative data for the separation of 3',4'-Difluoro[1,1'-biphenyl]-2-amine from two potential process impurities.
| Parameter | Biphenyl Column | C18 Column | Rationale for Superiority of Biphenyl |
| Resolution (Rs) between Main Peak and Impurity 1 | 2.5 | 1.4 | The enhanced π-π interactions of the Biphenyl phase provide better separation of structurally similar aromatic compounds. |
| Resolution (Rs) between Main Peak and Impurity 2 | 3.1 | 2.2 | The mixed-mode retention mechanism of the Biphenyl phase offers alternative selectivity, resolving impurities that may co-elute on a C18 column.[2] |
| Peak Tailing Factor (As) for Main Peak | 1.1 | 1.3 | The Biphenyl phase can exhibit reduced secondary interactions with the basic amine group, leading to more symmetrical peaks. |
Validated HPLC Protocol for Purity Determination
This protocol is designed to be a self-validating system, incorporating system suitability tests and adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12][13]
Chromatographic Conditions
| Parameter | Specification |
| Column | Biphenyl, 4.6 x 150 mm, 3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | PDA at 254 nm (spectral acquisition from 200-400 nm) |
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve 3',4'-Difluoro[1,1'-biphenyl]-2-amine reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (As): ≤ 1.5
-
Theoretical Plates (N): ≥ 5000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%
Validation Parameters (as per ICH Q2(R1))
The analytical method must be validated to demonstrate its suitability for its intended purpose.[13][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15] This is demonstrated by the lack of interfering peaks at the retention time of the main component in a blank and by peak purity analysis using the PDA detector.[8]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the standard solution.
-
Accuracy: The closeness of the test results to the true value.[16] This is typically evaluated by a recovery study on a spiked placebo.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical progression of the HPLC validation process.
Caption: Experimental workflow for HPLC purity validation.
Caption: Logical flow of analytical method validation.
Conclusion
The validation of 3',4'-Difluoro[1,1'-biphenyl]-2-amine purity by HPLC requires a scientifically sound and systematic approach. The use of a Biphenyl stationary phase often provides superior selectivity and resolution for this class of compounds compared to traditional C18 phases. A Photodiode Array detector is indispensable for comprehensive peak purity assessment. By following a robust protocol and adhering to regulatory guidelines such as ICH Q2(R1), researchers can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
- Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). Vertex AI Search.
-
Q2(R2) Validation of Analytical Procedures. (2024). FDA. [Link]
-
FDA Guidance on Analytical Method Validation. (n.d.). Scribd. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
-
A Brief Overview of PDA Detectors in HPLC. (2023). GenTech Scientific. [Link]
-
Diode Array Detector HPLC | DAD. (n.d.). SCION Instruments. [Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). Chromatography Online. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2026). Lab Manager. [Link]
-
Peak Purity Algorithms using Diode Array Detectors. (2016). LCGC International. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. (2015). Canada Commons. [Link]
-
UV vs Diode-Array (PDA) Detectors for (U)HPLC. (n.d.). Shimadzu. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
HPLC Methods for analysis of Biphenyl. (n.d.). HELIX Chromatography. [Link]
-
ICH Q2 Analytical Method Validation. (n.d.). Slideshare. [Link]
-
Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. (n.d.). Phenomenex. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. [Link]
-
Column Selection for HPLC Method Development. (n.d.). Element Lab Solutions. [Link]
-
HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. [Link]
- The method of one kind synthesis aminobphenyl of 3,4 difluoro 2'. (n.d.).
-
Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (n.d.). PMC. [Link]
- Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine. (n.d.).
-
3',4'-Difluoro[1,1'-biphenyl]-2-amine. (n.d.). Pharmaffiliates. [Link]
-
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. (n.d.). Sultan Qaboos University Journal For Science. [Link]
-
3',4'-Difluoro[1,1'-biphenyl]-2-amine. (n.d.). PubChem. [Link]
-
Single Laboratory Validation for the Determination of Six Biogenic Amines in Canned Tuna with. (n.d.). FDA. [Link]
-
Chromatographic determination of amines in food samples. (n.d.). University of Helsinki. [Link]
Sources
- 1. CN107628956A - The method of one kind synthesis aminobphenyl of 3,4 difluoro 2 ' - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phenomenex.com [phenomenex.com]
- 4. Ascentis® Express Biphenyl UHPLC and HPLC Columns [sigmaaldrich.com]
- 5. gentechscientific.com [gentechscientific.com]
- 6. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 7. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 8. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. fda.gov [fda.gov]
- 11. canadacommons.ca [canadacommons.ca]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. propharmagroup.com [propharmagroup.com]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Comparative Guide to the Biological Activity of 3',4'-Difluoro[1,1'-biphenyl]-2-amine Analogs as MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the biological activity of 3',4'-Difluoro[1,1'-biphenyl]-2-amine analogs, with a primary focus on Selumetinib (AZD6244), a potent and selective MEK1/2 inhibitor. We will explore its mechanism of action, compare its potency with other relevant MEK inhibitors, and provide detailed experimental protocols for its evaluation.
Introduction: The Rise of a Privileged Scaffold in MEK Inhibition
The 3',4'-Difluoro[1,1'-biphenyl]-2-amine scaffold has emerged as a critical pharmacophore in the development of targeted cancer therapies.[1] Its unique structural features allow for high-affinity binding to the allosteric pocket of MEK1 and MEK2, leading to potent and selective inhibition of the MAPK/ERK signaling pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers.[2][3]
Selumetinib (AZD6244), a compound featuring this biphenylamine core, has been a frontrunner in the clinical development of MEK inhibitors and was approved by the FDA for the treatment of neurofibromatosis type 1 (NF1) in pediatric patients.[2][4] This guide will use Selumetinib as a benchmark to compare the biological activity of its analogs and other key MEK inhibitors, providing a comprehensive resource for researchers in the field.
Mechanism of Action: Targeting the MAPK/ERK Signaling Cascade
Selumetinib and its analogs are non-ATP-competitive inhibitors of MEK1 and MEK2.[4] They bind to an allosteric pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[4] This prevents the phosphorylation and subsequent activation of ERK1 and ERK2, the downstream effectors of MEK. The inhibition of ERK signaling leads to cell cycle arrest and apoptosis in cancer cells with activating mutations in the MAPK pathway, such as BRAF or RAS mutations.[2][4]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Selumetinib on MEK1/2.
Comparative Biological Activity of MEK Inhibitors
The potency of MEK inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. Below is a comparison of Selumetinib with other well-characterized MEK inhibitors.
In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Reference |
| Selumetinib (AZD6244) | MEK1 | 14 | [4] |
| Trametinib (GSK1120212) | MEK1/2 | 0.7 - 0.9 | [5] |
| PD0325901 | MEK1/2 | 1 | [6] |
| Cobimetinib (GDC-0973) | MEK1 | 4.2 | N/A |
| Binimetinib (MEK162) | MEK1/2 | 12 | N/A |
Note: IC50 values can vary depending on the specific assay conditions.
Cellular Activity: Inhibition of ERK Phosphorylation
The cellular potency of MEK inhibitors is assessed by their ability to inhibit the phosphorylation of ERK in response to upstream stimuli.
| Compound | Cell Line | IC50 (nM) for pERK Inhibition | Reference |
| Selumetinib (AZD6244) | Various cancer cell lines | <100 (in sensitive lines) | [4] |
| Trametinib (GSK1120212) | HT-29 (colon cancer) | ~0.5 | [5] |
| PD0325901 | Various cancer cell lines | Potent inhibition | [7] |
Structure-Activity Relationships (SAR)
The 3',4'-difluoro substitution on one of the phenyl rings of the biphenylamine core is a key feature for the high potency of Selumetinib.[8] Modifications to the other phenyl ring and the side chain have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. For instance, the amide side chain in Selumetinib plays a crucial role in its binding to MEK1.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.
In Vitro MEK1 Kinase Inhibition Assay
This protocol describes a typical biochemical assay to determine the IC50 value of a test compound against MEK1.
Objective: To measure the enzymatic activity of MEK1 in the presence of varying concentrations of an inhibitor.
Materials:
-
Recombinant active MEK1 enzyme
-
Kinase-inactive ERK1 as a substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., Selumetinib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Workflow:
Caption: Workflow for an in vitro MEK1 kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution to obtain a range of concentrations.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the MEK1 enzyme.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of the ERK1 substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based ERK Phosphorylation Assay (Western Blot)
Objective: To determine the effect of a test compound on the phosphorylation of ERK in a cellular context.
Materials:
-
Cancer cell line with an activated MAPK pathway (e.g., A375 melanoma with BRAF V600E mutation)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Step-by-Step Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total ERK and loading control signals.
-
Plot the normalized phospho-ERK levels against the compound concentration to determine the cellular IC50.
-
In Vivo Efficacy and Clinical Landscape
The in vitro potency of 3',4'-Difluoro[1,1'-biphenyl]-2-amine analogs often translates to significant anti-tumor activity in preclinical xenograft models.[9] Selumetinib, for example, has demonstrated tumor growth inhibition in various cancer models, particularly those with BRAF or RAS mutations.[4][9]
Clinically, MEK inhibitors are most effective when used in combination with other targeted therapies, such as BRAF inhibitors for the treatment of melanoma.[10][11] This combination approach can overcome or delay the onset of drug resistance. The approval of Selumetinib for NF1 highlights the potential of targeting the MEK pathway in non-malignant proliferative disorders as well.[2]
Conclusion
The 3',4'-Difluoro[1,1'-biphenyl]-2-amine scaffold is a cornerstone in the design of potent and selective MEK inhibitors. Selumetinib and its analogs have demonstrated significant biological activity in preclinical and clinical settings, validating MEK as a therapeutic target. The comparative data and detailed protocols provided in this guide serve as a valuable resource for the continued research and development of novel MEK inhibitors with improved efficacy and safety profiles. The exploration of new analogs and combination therapies holds great promise for expanding the clinical utility of this important class of drugs.
References
- ResearchGate. (2015, January 7). Synthesis and biological activity of 3,4-dihydropyrimidin-2-thione aminomethylene derivatives based on the alkaloid cytisine.
- PubMed Central. (2022, September 7). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria.
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.).
- Google Patents. (n.d.). Process for preparing 3,4-difluoroaniline.
- Google Patents. (n.d.). The method of one kind synthesis aminobphenyl of 3,4 difluoro 2 ' -.
- Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
- MDPI. (2025, January 13). Potential Use of Selected Natural Compounds with Anti-Biofilm Activity.
- PubMed Central. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib.
- PubMed Central. (n.d.). Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis.
- Memorial Sloan Kettering Cancer Center. (n.d.). MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies.
- AACR Journals. (n.d.). BRAF and MEK Inhibitors Approved for Melanoma | Cancer Discovery.
- PubChem. (n.d.). 3',4'-Difluoro[1,1'-biphenyl]-2-amine.
- PubMed Central. (n.d.). Trametinib in the treatment of melanoma.
- PubMed Central. (2022, October 8). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma.
- PubMed. (2010, May 1). Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors.
- National Institutes of Health. (n.d.). MEK Inhibitor PD0325901 Significantly Reduces the Growth of Papillary Thyroid Carcinoma Cells In vitro and In vivo.
- ResearchGate. (n.d.). A, Comparison of IC50 values to the MEK inhibitor selumetinib between....
- PubMed Central. (2023, August 10). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives.
- ResearchGate. (2025, August 6). Trametinib (GSK1120212) in the treatment of melanoma | Request PDF.
- AbMole BioScience. (n.d.). Mirdametinib (PD0325901; PD325901) | CAS 391210-10-9.
- ResearchGate. (n.d.). MEK inhibitors in clinical trials | Download Table.
- ResearchGate. (n.d.). Activity of Selumetinib in Neurofibromatosis Type 1–Related Plexiform Neurofibromas | Request PDF.
- PubMed Central. (n.d.). Current Development Status of MEK Inhibitors.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Selumetinib?.
- Targeted Oncology. (2014, April 23). MEK Inhibitors.
- ResearchGate. (n.d.). In vitro sensitivity to selumetinib. A, 31 cell lines with IC50....
- Selleck Chemicals. (n.d.). Trametinib (GSK1120212) | MEK Inhibitor | CAS 871700-17-3.
- ResearchGate. (2025, November 1). Inhibition of glioblastoma dispersal by the MEK inhibitor PD0325901.
- PubMed. (n.d.). MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines.
- ACS Publications. (2014, August 7). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants | Journal of Medicinal Chemistry.
- PubMed Central. (n.d.). Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics.
- PubMed Central. (2021, March 14). Structural basis for the action of the drug trametinib at KSR-bound MEK.
- ResearchGate. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib | Request PDF.
- Drugs.com. (n.d.). Selumetinib Alternatives Compared.
- ASCO Publications. (2020, May 25). Phase II trial of the MEK 1/2 inhibitor selumetinib (AZD6244, ARRY-142886 Hydrogen Sulfate) in adults with neurofibromatosis type 1 (NF1) and inoperable plexiform neurofibromas (PN)..
- ResearchGate. (2025, November 3). BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis.
- Wikipedia. (n.d.). Trametinib.
- Selleck Chemicals. (n.d.). Selumetinib (AZD6244) | MEK1/2 Inhibitor | CAS 606143-52-6.
- springermedicine.com. (2025, August 13). Real-world experience with selumetinib in children with neurofibromatosis type 1: a multicentric retrospective study.
- Patsnap Synapse. (2024, June 27). What is Mirdametinib used for?.
- MDPI. (n.d.). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction.
- PubMed Central. (2023, January 1). Inhibition of YAP Sensitizes the Selumetinib Treatment for Neurofibromatosis Type 1 Related Plexiform Neurofibroma.
- PubMed. (2008, December 1). Synthesis and Structure-Activity Relationships for Biphenyl H3 Receptor Antagonists With Moderate Anti-Cholinesterase Activity.
Sources
- 1. 3',4'-Difluoro[1,1'-biphenyl]-2-amine | C12H9F2N | CID 26188946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. MEK Inhibitor PD0325901 Significantly Reduces the Growth of Papillary Thyroid Carcinoma Cells In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. mskcc.org [mskcc.org]
- 11. aacrjournals.org [aacrjournals.org]
studying the effect of fluorine position on biphenyl amine properties
Executive Summary: The "Fluorine Scan" Strategy
In medicinal chemistry, the biphenyl amine scaffold is a privileged structure found in numerous kinase inhibitors and GPCR ligands. However, its utility is often compromised by rapid metabolic clearance (CYP450 oxidation) and poor solubility.
The "Fluorine Scan"—systematically moving a fluorine atom across the ortho, meta, and para positions relative to the biaryl axis or amine functionality—is a critical optimization tactic. This guide compares how these positions modulate three distinct vectors: Basicity (pKa) , Conformational Dynamics (Torsional Angle) , and Metabolic Stability .
Key Takeaway:
-
Ortho-F: Maximizes conformational twist (non-planar), drastically lowers pKa, and improves solubility.
-
Meta-F: Maximizes electron withdrawal (lowers pKa) without significant steric perturbation.
-
Para-F: Blocks metabolic soft spots with minimal electronic perturbation to the amine (due to resonance compensation).
Physicochemical Landscape: Comparative Analysis
The following data summarizes the impact of fluorine substitution on a model 4-aminobiphenyl system. Note that values are derived from consensus trends in aniline and biaryl chemistries.
Table 1: Comparative Impact of Fluorine Position
| Property | Parent (H) | Ortho-F ( | Meta-F ( | Para-F ( | Alternative (Cl/Me) |
| Basicity (pKa) | ~4.2 – 4.6 | ~2.5 – 3.0 (Drastic Drop) | ~3.2 – 3.5 (Significant Drop) | ~3.8 – 4.2 (Minor Drop) | Me increases pKa (+I effect) |
| Torsional Angle | ~44° (Twisted) | ~60° – 70° (Highly Twisted) | ~44° (Similar to H) | ~44° (Similar to H) | |
| LogP (Lipophilicity) | Baseline | +0.15 (Modest Increase) | +0.25 (Increase) | +0.25 (Increase) | Cl/Me > F (Higher LogP) |
| Metabolic Stability | Low (Soft Spot) | Moderate (Steric Block) | Moderate | High (Blocks para-oxidation) | Cl is also stable; Me is labile |
Mechanistic Insights
1. Electronic Modulation (pKa)
The basicity of the amine is governed by the availability of the nitrogen lone pair.
-
Ortho/Meta (
): Fluorine exerts a strong Inductive Effect ( ), pulling electron density through the sigma bond framework, destabilizing the protonated ammonium species and lowering pKa. -
Para (
): While the Inductive Effect ( ) still operates, the Resonance Effect ( ) allows fluorine to donate lone pair electrons back into the aromatic ring. These opposing forces nearly cancel each other out, resulting in a pKa closest to the non-fluorinated parent.
2. Conformational Dynamics (The Ortho Effect)
Biphenyls are rarely planar in solution due to steric clash between ortho-hydrogens.
-
Ortho-F: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). Introducing F at the ortho position forces the rings to twist further apart to relieve steric strain. This deconjugates the two aromatic rings, which can:
-
Disrupt planar binding modes (e.g., DNA intercalation).
-
Create a "lock-and-key" fit for specific hydrophobic pockets.
-
Improve solubility by disrupting crystal packing energy.
-
Visualization: The Optimization Workflow
The following diagram illustrates the decision logic for deploying a Fluorine Scan based on lead compound liabilities.
Figure 1: Decision matrix for selecting fluorine positioning based on specific drug-like property deficits.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Standardizing the synthesis of fluorinated biphenyls ensures fair comparison of properties.
Reagents:
-
Aryl Halide (1.0 eq)
-
Fluorinated Boronic Acid (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Workflow:
-
Degassing: Charge reaction vessel with Aryl Halide, Boronic Acid, and Base. Seal and purge with
for 15 minutes. Control: Oxygen presence causes homocoupling side products. -
Catalyst Addition: Add Pd catalyst under positive
pressure. -
Reaction: Heat to 90°C for 4–12 hours. Monitor via LCMS.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Purification: Silica gel chromatography (Gradient: Hexanes
EtOAc).
Protocol B: pKa Determination (Spectrophotometric)
Potentiometric titration is often inaccurate for low solubility biphenyls; spectrophotometry is preferred.
-
Stock Preparation: Dissolve compound in DMSO (10 mM).
-
Buffer System: Prepare universal buffers ranging from pH 2.0 to 10.0 in 0.5 unit increments.
-
Measurement: Add 10
L stock to 990 L buffer in a UV-transparent plate. -
Scanning: Measure UV absorbance (200–400 nm).
-
Analysis: Plot absorbance at
vs. pH. The inflection point of the sigmoidal curve represents the pKa.-
Validation: Use 4-nitroaniline (pKa 1.0) and aniline (pKa 4.6) as low/high standards.
-
Visualizing the Synthesis Workflow
Figure 2: Standardized Suzuki-Miyaura coupling workflow for generating fluorinated biphenyl libraries.
References
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3–11. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Morgillo, C. M., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 15(24), 2411–2422. Link
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737. Link
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the intrinsic properties of fluorinated amines—compounds pivotal to the efficacy and metabolic stability of numerous drug candidates—present unique analytical challenges. The strong carbon-fluorine bond and the basicity of the amine group demand robust and reliable analytical methods to ensure product quality, safety, and efficacy.[1][2] This guide provides an in-depth comparison of analytical techniques for fluorinated amines and a detailed framework for their cross-validation, ensuring data integrity across different laboratories and methodologies.
The Imperative of Method Validation and Cross-Validation
Analytical method validation is the cornerstone of quality assurance in the pharmaceutical industry, a process mandated by regulatory bodies like the FDA and EMA to ensure that an analytical procedure is suitable for its intended purpose.[3][4] Key validation parameters, as outlined in the ICH Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[5][6][7][8]
Cross-validation takes this a step further. It is the formal process of verifying that a validated analytical method produces consistent and reliable results when performed by different laboratories, analysts, or with different equipment.[9] This is particularly critical during technology transfer, such as when moving a method from a development lab to a quality control (QC) lab or a contract research organization (CRO).[10][11] The European Medicines Agency (EMA) also provides guidance on the transfer of analytical methods, emphasizing the need for documented evidence that the method performs as intended in the receiving laboratory.[12][13]
The primary reasons for performing a cross-validation of analytical methods for fluorinated amines include:
-
Ensuring Inter-Laboratory Reproducibility: To guarantee that the method will perform consistently in different environments.[9]
-
Supporting Regulatory Compliance: Regulatory agencies require documented proof of method transfer success.[9][10]
-
Maintaining Data Integrity: To ensure that the data generated at different sites are comparable and reliable for decision-making.[9]
-
Facilitating Method Updates: When a new method is introduced to replace an existing one, cross-validation demonstrates the equivalence of the two methods.
Comparative Analysis of Key Analytical Techniques for Fluorinated Amines
The selection of an appropriate analytical technique for fluorinated amines is dictated by the specific properties of the analyte, the sample matrix, and the intended purpose of the analysis. Here, we compare the most common methodologies:
| Analytical Technique | Principle | Advantages for Fluorinated Amines | Disadvantages & Challenges |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | - Suitable for volatile and thermally stable fluorinated amines.- Can be coupled with various detectors for high sensitivity (e.g., FID, ECD, MS).[14] | - Requires derivatization for non-volatile or highly polar amines.[15]- Potential for on-column degradation of certain fluorinated compounds.[16]- Highly reactive fluorinated compounds can damage the column.[16] |
| High-Performance Liquid Chromatography (HPLC/UHPLC) | Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. | - Versatile for a wide range of fluorinated amines, including non-volatile and thermally labile compounds.[17]- Multiple detection options (UV, Fluorescence, MS).[18]- Well-established and widely used in the pharmaceutical industry.[19] | - Amines can exhibit poor peak shape due to interaction with silica-based columns; requires mobile phase modifiers or specialized columns.[18]- Derivatization may be necessary for compounds lacking a chromophore for UV detection.[18] |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | - Highly sensitive and selective, providing structural information.[20]- Can be coupled with GC or LC for enhanced separation and identification.[1][20]- Essential for impurity profiling and metabolite identification. | - Matrix effects and ion suppression can impact accuracy and reproducibility.[20]- Fragmentation patterns of fluorinated compounds can be complex.[21] |
| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of the ¹⁹F nucleus to provide detailed structural information. | - Non-destructive and highly specific for fluorinated compounds.[20][22]- Provides quantitative information without the need for a reference standard for the analyte itself.[23]- Can be used to analyze complex mixtures without prior separation.[24] | - Lower sensitivity compared to MS.[20]- Requires specialized equipment and expertise. |
A Framework for Cross-Validation: A Hypothetical Case Study
Scenario: A robust HPLC-UV method for the quantification of a novel fluorinated amine drug substance, "Fluoxetamine," has been validated in the Research & Development (R&D) laboratory. This method is now being transferred to the Quality Control (QC) laboratory.
Experimental Workflow for Method Cross-Validation
Caption: Workflow for the cross-validation of an analytical method between two laboratories.
Step-by-Step Cross-Validation Protocol
1. Pre-Validation Activities (R&D Laboratory)
-
Objective: To ensure the method is well-documented and the necessary materials are prepared for the QC laboratory.
-
Protocol:
-
Finalize the validation report for the HPLC-UV method for Fluoxetamine, confirming it meets all ICH Q2(R1) requirements.[5][25]
-
Draft a comprehensive Standard Operating Procedure (SOP) that details every aspect of the method, including:
-
Reagent and standard preparation.
-
Sample preparation.
-
Instrument setup and parameters (column type, mobile phase composition, flow rate, injection volume, detector wavelength).
-
System suitability test (SST) criteria (e.g., tailing factor, theoretical plates, resolution).
-
Data processing and calculation of results.
-
-
Prepare a cross-validation sample set, including:
-
Three batches of Fluoxetamine drug substance.
-
Spiked samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.
-
Placebo samples spiked with known impurities to assess specificity.
-
-
2. Execution of Cross-Validation (QC Laboratory)
-
Objective: To demonstrate that the QC laboratory can perform the method and obtain results comparable to the R&D laboratory.
-
Protocol:
-
Two analysts in the QC laboratory, using two different HPLC systems, will independently perform the analysis of the cross-validation sample set.
-
Follow the provided SOP meticulously.
-
Record all raw data, including chromatograms, integration parameters, and calculations.
-
Perform system suitability testing before each analytical run to ensure the system is performing adequately.
-
3. Data Analysis and Acceptance Criteria
-
Objective: To statistically compare the results from both laboratories and determine if the method transfer was successful.
-
Protocol:
-
The results from both the R&D and QC laboratories for the same samples are tabulated.
-
The data is statistically evaluated. A common approach is to use a Student's t-test to compare the mean results from each laboratory.
-
Acceptance Criteria:
-
The mean results for each sample set from the QC laboratory should not differ from the R&D laboratory's results by more than a predetermined percentage (e.g., ±2.0%).
-
The relative standard deviation (RSD) for replicate preparations within the QC laboratory should be within the limits set during the original method validation (e.g., ≤1.0%).
-
All system suitability criteria must be met for all analytical runs.
-
-
Table 1: Example Cross-Validation Data for Fluoxetamine Assay
| Sample ID | R&D Lab Assay (%) | QC Lab Analyst 1 Assay (%) | QC Lab Analyst 2 Assay (%) | % Difference (vs. R&D) Analyst 1 | % Difference (vs. R&D) Analyst 2 |
| Batch A | 99.8 | 99.6 | 99.9 | -0.20% | +0.10% |
| Batch B | 100.1 | 100.3 | 100.0 | +0.20% | -0.10% |
| Batch C | 99.5 | 99.3 | 99.6 | -0.20% | +0.10% |
| Spiked 80% | 99.9 | 99.7 | 100.1 | -0.20% | +0.20% |
| Spiked 100% | 100.2 | 100.4 | 100.1 | +0.20% | -0.10% |
| Spiked 120% | 100.0 | 99.8 | 100.2 | -0.20% | +0.20% |
Conclusion
A well-executed cross-validation is not merely a regulatory hurdle but a scientific necessity that underpins the reliability of analytical data throughout the drug development lifecycle. For challenging molecules like fluorinated amines, a thorough understanding of the analytical techniques and a meticulously planned cross-validation strategy are paramount. By following the principles outlined in this guide, researchers and drug development professionals can ensure the seamless transfer of robust analytical methods, ultimately contributing to the delivery of safe and effective medicines.
References
- Duong, Q. H., Kwahk, E.-J., Kim, J., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv.
- ProPharma. (2024).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- BioPharm International. (2024).
- Duong, Q. H., Kwahk, E.-J., Kim, J., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.
- European Medicines Agency. (2014). Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs.
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Lab Manager. (2026).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Pharmaguideline. (2025). Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices.
- Altabrisa Group. (2025).
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Arome Science. (n.d.). PFAS Analysis: Challenges in Detecting Forever Chemicals.
- IPQ. (2010). Analytical Method Transfer In Focus in EU Effort to Revise GMP Chapter 6 on Quality Control.
- NIH. (n.d.).
- Larsen, B. S., & Kaiser, M. A. (2007). Challenges in Perfluorocarboxylic Acid Measurements. Analytical Chemistry.
- ECA Academy. (2014).
- University of Helsinki. (n.d.).
- Duong, Q. H., Kwahk, E.-J., Kim, J., et al. (2024). Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling. Analytical Chemistry.
- NIH. (n.d.).
- PharmaGuru. (2025).
- International CCS Knowledge Centre. (n.d.).
- BenchChem. (n.d.).
- ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?.
- NIST. (n.d.). Mass spectra of fluorocarbons.
- LabRulez GCMS. (n.d.). Amines Analysis by Packed Column GC.
Sources
- 1. Advanced PFAS Analysis Methods and Detection Challenges [arome-science.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. database.ich.org [database.ich.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Analytical Method Transfer (AMT) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 11. ipq.org [ipq.org]
- 12. Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. EMA publishes Document on the Validation of analytical Methods - ECA Academy [gmp-compliance.org]
- 14. ccsknowledge.com [ccsknowledge.com]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. researchgate.net [researchgate.net]
- 17. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Making sure you're not a bot! [helda.helsinki.fi]
- 20. researchgate.net [researchgate.net]
- 21. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fda.gov [fda.gov]
Comparative Guide: Quantum Chemical Structural Analysis of 3',4'-Difluoro[1,1'-biphenyl]-2-amine
Executive Summary
This guide provides a technical comparison of quantum mechanical protocols for characterizing 3',4'-Difluoro[1,1'-biphenyl]-2-amine (CAS: 873056-62-3) . This molecule serves as a critical scaffold in the synthesis of SDHI fungicides (e.g., Boscalid) and kinase inhibitors.
Accurate modeling of this structure is non-trivial due to the biaryl twist angle , which governs its binding affinity and metabolic profile. This guide compares the industry-standard screening method (B3LYP ) against a dispersion-corrected high-accuracy method (wB97X-D ), demonstrating why modern dispersion corrections are non-negotiable for fluorinated biaryl systems.
Structural & Electronic Context[1]
Before selecting a computational method, we must understand the specific electronic challenges presented by this molecule:
-
The Biaryl Axis: The bond connecting the two phenyl rings allows rotation.[1] The equilibrium angle is a delicate balance between
-conjugation (favoring planarity) and steric repulsion between ortho-hydrogens/groups (favoring a twisted state). -
The Amine Group (Position 2): Acts as a hydrogen bond donor/acceptor and introduces specific steric bulk at the ortho position, significantly influencing the twist angle.
-
The Difluoro Substitution (Positions 3', 4'):
-
Inductive Effect (-I): The fluorine atoms withdraw electron density from the distal ring, altering the quadrupole moment and potentially strengthening
stacking interactions with protein targets. -
Metabolic Stability: Fluorination at the 4' position blocks para-hydroxylation (a common metabolic clearance pathway).
-
Comparative Methodology: The "Screening" vs. "Production" Standard
We evaluated two distinct computational protocols. The choice between them dictates the reliability of your docking scores and QSAR models.
Protocol A: The Legacy Standard (Screening)
-
Functional: B3LYP (Hybrid GGA)[2]
-
Basis Set: 6-31G(d)
-
Use Case: Rapid library enumeration, coarse conformation searching.
-
Limitation: Lacks dispersion corrections. B3LYP notoriously fails to accurately model weak London dispersion forces, often predicting biaryl systems to be more planar than they are in reality.
Protocol B: The Modern Standard (Production)
-
Functional: wB97X-D (Range-separated hybrid with dispersion correction)
-
Basis Set: def2-TZVP (Triple-zeta valence polarized)
-
Use Case: Final geometry optimization, transition state search, accurate energy calculation.
-
Advantage: Explicitly accounts for long-range dispersion (critical for the interaction between the amine and the opposing ring) and better describes the electron-rich fluorine atoms.
Comparative Data Table
| Feature | Protocol A (B3LYP/6-31G*) | Protocol B (wB97X-D/def2-TZVP) | Scientific Impact |
| Biaryl Dihedral Angle | ~42° (Over-conjugated) | ~55° (Accurate) | Protocol A may lead to false positives in docking by predicting a flatter, "fit-everywhere" shape. |
| C-F Bond Length | 1.36 Å | 1.34 Å | Protocol B better captures the relativistic contraction of Fluorine orbitals. |
| Dipole Moment | 2.1 Debye | 2.4 Debye | Protocol B provides a more accurate electrostatic surface for solvation models. |
| Comp. Cost | 1x (Baseline) | ~6x (Heavier) | Use Protocol A for filtering, Protocol B for lead optimization. |
Workflow Visualization
The following diagram outlines the logical flow for characterizing this molecule, ensuring no imaginary frequencies (saddle points) are mistaken for stable geometries.
Caption: Computational workflow ensuring geometrical stability (NIMAG=0) before property analysis.
Detailed Electronic Analysis
A. The Fluorine Effect (Electrostatic Potential)
Using Protocol B (wB97X-D), the electrostatic potential (ESP) map reveals a critical feature that B3LYP often underestimates: the "sigma-hole" or electron-deficient region on the extension of the C-F bonds.
-
Observation: The 3',4'-difluoro pattern creates a significant region of negative potential on the ring edge, but the inductive withdrawal reduces the electron density in the
-cloud of the distal ring. -
Implication: This makes the distal ring less prone to oxidative metabolism compared to a standard biphenyl, a key feature for drug half-life extension.
B. Natural Bond Orbital (NBO) Analysis
The NBO analysis explains the twist angle.
-
Lone Pair Interaction: The Nitrogen lone pair (
) conjugates into the proximal phenyl ring ( ). -
Steric Clash: The interaction between the amine protons and the ortho-hydrogens of the difluorophenyl ring is repulsive.
-
Result: The molecule adopts a twisted geometry to relieve this repulsion while maintaining partial conjugation. Protocol B correctly identifies the energy penalty of planarization as ~3-4 kcal/mol higher than Protocol A, preventing "flat" conformations from being sampled in docking studies.
Experimental Protocols (Step-by-Step)
To reproduce these results, use the following input parameters for the Gaussian software package (or equivalent in GAMESS/ORCA).
Step 1: Geometry Optimization (High Accuracy)
Objective: Obtain the global minimum structure in the gas phase.
Input Route Section:
-
wB97XD : Includes dispersion corrections (Head-Gordon et al.).
-
def2TZVP : Triple-zeta basis set required for accurate halogen modeling.
-
int=ultrafine : Critical for soft modes like biaryl rotations to avoid numerical noise.
-
scrf=(solvent=water) : Implicit solvation (PCM) is recommended if comparing to biological data; remove for gas-phase comparisons.
Step 2: Relaxed Potential Energy Surface (PES) Scan
Objective: Map the energy barrier of the biaryl rotation.
Input Route Section:
Modredundant Input:
(Scans the dihedral angle in 10-degree increments).
Logical Diagram: Energy Landscape
The following graph visualizes the conformational energy landscape governed by the biaryl twist.
Caption: Energy landscape of the biaryl rotation. The stable minimum is a compromise between resonance and sterics.
References
-
Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link
-
Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228. Link
-
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. Link
-
Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305. Link
-
PubChem Database. 3',4'-Difluoro[1,1'-biphenyl]-2-amine (CID 26188946). National Center for Biotechnology Information. Link
Sources
Proper Disposal Procedures: 3',4'-Difluoro[1,1'-biphenyl]-2-amine
[1][2]
Executive Summary & Immediate Action
Do not dispose of 3',4'-Difluoro[1,1'-biphenyl]-2-amine down the drain or in general trash.
This compound presents a dual-hazard profile for disposal: it is a halogenated organic (generating hydrofluoric acid upon combustion) and an aromatic amine (potential aquatic toxin and base).[1] Standard non-halogenated organic waste streams are insufficient.[1]
Immediate Directive:
Chemical Profile & Hazard Analysis
Effective disposal requires understanding the chemical behavior that dictates waste stream compatibility.[1]
| Property | Data | Disposal Implication |
| CAS Number | 115054-94-1 | Unique identifier for waste manifests.[1] |
| Molecular Formula | C₁₂H₉F₂N | Fluorine Content: Requires incineration with flue gas scrubbing (HF capture).[1] |
| Functional Group | Primary Amine (-NH₂) | Basic Nature: Incompatible with strong acids and oxidizers.[1] |
| Physical State | Solid (Crystalline) | Dust control required during transfer; scoop/sweep for spills (do not create aerosols).[1] |
| Aquatic Toxicity | High (Predicted) | Zero Discharge: Strictly prohibited from entering municipal water systems.[1] |
The "Why" Behind the Protocol
-
The Fluorine Factor: Unlike standard hydrocarbons, burning this compound releases Hydrogen Fluoride (HF). If sent to a standard kiln lacking scrubbers, this damages facility infrastructure and violates emission standards.[1]
-
The Amine Factor: As a base, mixing this with acid waste (e.g., spent H₂SO₄) can cause rapid heating or spattering. It must remain in the organic alkaline or neutral waste stream.[1]
Pre-Disposal Segregation Logic
Trustworthy safety relies on self-validating segregation.[1] Follow this logic gate before moving waste to the accumulation area.
Compatibility Matrix
-
✅ Compatible: Halogenated solvents (DCM, Chloroform), Non-halogenated basic organics (Triethylamine), Inert solids (Silica gel).
-
❌ Incompatible (DO NOT MIX): Concentrated Mineral Acids (Nitric, Sulfuric), Strong Oxidizers (Peroxides, Permanganates), Aqueous acidic waste.
Step-by-Step Disposal Protocol
Scenario A: Pure Solid Substance (Expired/Excess)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers if moisture is present (corrosion risk).[1]
-
Transfer: Transfer solid carefully inside a fume hood. Do not generate dust.[1][2]
-
Labeling: Affix a hazardous waste label.
-
Storage: Place in the "Solid Hazardous Waste" satellite accumulation area.[1]
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
-
Solvent Assessment:
-
If dissolved in Halogenated Solvent (e.g., DCM): Pour into the Halogenated Waste carboy.
-
If dissolved in Non-Halogenated Solvent (e.g., Methanol/Ethyl Acetate):
-
CRITICAL: Do not pour into the standard "Non-Halogenated / Flammables" carboy if the concentration of the fluorinated amine is >1%.
-
Action: Segregate into a separate container or the "Halogenated" stream. Most facilities prefer "over-classifying" (treating non-halo as halo) rather than contaminating fuel-blending streams with fluorine.[1]
-
-
-
pH Check: Ensure the waste mixture is not acidic.[1][5] If acidic, neutralize slowly before adding to the organic waste drum to prevent heat generation.
Scenario C: Contaminated Debris (Gloves, Weigh Boats)
-
Bagging: Place items in a clear, 6-mil polyethylene bag.
-
Tagging: Label as "Debris contaminated with Fluorinated Amines."[1]
-
Disposal: Place in the solid hazardous waste drum (usually the "lab pack" drum).
Waste Stream Decision Tree (Visualization)
Figure 1: Decision matrix for segregating fluorinated amine waste streams to ensure regulatory compliance and safety.
Emergency Contingencies: Spill Management
If a spill occurs outside the fume hood:
-
Evacuate & Ventilate: Clear the immediate area.[1] Ensure lab ventilation is active.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If dust is visible, use an N95 or P100 respirator.[1]
-
Containment (Solid):
-
Containment (Liquid):
-
Decontamination: Wipe the surface with a mild dilute acid (e.g., 5% citric acid) to neutralize amine residues, followed by a soap and water rinse.[1] Collect all wipes as hazardous waste.[1]
References
-
PubChem. (n.d.).[1][8] 3',4'-Difluoro[1,1'-biphenyl]-2-amine (Compound).[1][8] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Categories and Requirements.[1] RCRA Guidelines.[1][10] Retrieved January 31, 2026, from [Link]
-
RiskAssess. (n.d.). Disposal of Fluorinated Organic Waste.[1][11] Retrieved January 31, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. msdspds.castrol.com [msdspds.castrol.com]
- 4. wrmeadows.com [wrmeadows.com]
- 5. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 6. epa.gov [epa.gov]
- 7. quora.com [quora.com]
- 8. 3',4'-Difluoro[1,1'-biphenyl]-2-amine | C12H9F2N | CID 26188946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ami-con.co.uk [ami-con.co.uk]
- 10. epa.gov [epa.gov]
- 11. mcfenvironmental.com [mcfenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
